1,1-Diethoxypentane-2,4-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1-diethoxypentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-12-9(13-5-2)8(11)6-7(3)10/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITFDNSIJJTVIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)CC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,1-Diethoxypentane-2,4-dione
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,1-Diethoxypentane-2,4-dione (CAS No. 124237-06-5). The information is curated to support research, development, and drug discovery applications.
Chemical Identity and Structure
This compound, also known as 1,1-diethoxyacetylacetone, is a beta-keto acetal. Its structure features a pentane-2,4-dione backbone with a diethyl acetal group at the C1 position.
Canonical SMILES: CCOC(C(=O)CC(=O)C)OCC[1]
Molecular Formula: C9H16O4[1]
Molecular Weight: 188.22 g/mol [2][3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Boiling Point | 283 °C | [1] |
| Density | 1.020 g/cm³ | [1] |
| Flash Point | 121 °C | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 7 | [1] |
| LogP | 0.93370 | [1] |
| Exact Mass | 188.10485899 | [1] |
| Complexity | 171 | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][2] |
Synthesis and Purification
Synthesis: A known synthetic route to this compound involves the reaction of ethyl diethoxyacetate with acetone. This reaction is a base-catalyzed condensation.[1][4]
Purification: General purification of the crude product can be achieved through standard laboratory techniques such as distillation or column chromatography. Given its high boiling point, vacuum distillation would be the preferred method to avoid thermal decomposition. For chromatographic purification, a silica gel stationary phase with a non-polar eluent system, such as a hexane/ethyl acetate gradient, would be appropriate.
Below is a generalized workflow for the synthesis and purification of this compound.
Chemical Reactivity
As a β-keto acetal, this compound exhibits reactivity characteristic of both ketones and acetals. The presence of the dicarbonyl moiety allows for the formation of an enolate, which can participate in various nucleophilic reactions. The acetal group is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal a highly reactive aldehyde.
The following diagram illustrates the general reactivity of β-keto acetals.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The spectrum is expected to show signals corresponding to the ethoxy protons (triplet and quartet), the methylene protons of the pentanedione backbone, and the methyl protons. The chemical shifts will be indicative of the electronic environment of each proton.
-
13C NMR: The spectrum will display distinct signals for the carbonyl carbons, the acetal carbon, and the various aliphatic carbons in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ketone groups, typically in the region of 1700-1740 cm-1. C-O stretching bands for the ether linkages of the acetal will also be present.
Mass Spectrometry (MS): Mass spectral analysis would provide the molecular ion peak and fragmentation patterns characteristic of the loss of ethoxy groups and other fragments from the parent molecule.
Safety and Handling
Detailed safety information, including GHS hazard statements and precautionary statements, should be consulted from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution, this chemical should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[1]
References
An In-depth Technical Guide on 1,1-Diethoxypentane-2,4-dione (CAS Number: 124237-06-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 1,1-Diethoxypentane-2,4-dione is limited. This guide consolidates available data and provides general methodologies based on established chemical principles where specific experimental details are not published.
Introduction
This compound, with CAS number 124237-06-5, is a dicarbonyl compound featuring a protected aldehyde functional group in the form of a diethyl acetal. Its structure, combining a β-dicarbonyl moiety with an acetal, suggests its potential as a versatile intermediate in organic synthesis. The β-dicarbonyl group is a common structural motif in a wide range of biologically active molecules and a key precursor in the synthesis of various heterocyclic systems.[1][2] The acetal serves as a protecting group for a formyl group, which can be deprotected under acidic conditions to reveal the aldehyde for further chemical transformations. While specific applications in drug development for this particular compound are not extensively documented in public literature, its structural features are relevant to medicinal chemistry.[3][4]
Chemical and Physical Properties
The known properties of this compound are summarized in the table below. This data is compiled from various chemical supplier and database entries.
| Property | Value | Reference(s) |
| CAS Number | 124237-06-5 | [5] |
| Molecular Formula | C₉H₁₆O₄ | [5] |
| Molecular Weight | 188.22 g/mol | [5][6] |
| Boiling Point | 283 °C | [5] |
| Density | 1.020 g/cm³ | [5] |
| Flash Point | 121 °C | [5] |
| Storage Temperature | 2-8 °C under inert gas (e.g., Argon) | [5] |
| Exact Mass | 188.10485899 u | [5][7] |
| Complexity | 171 | [5][7] |
| Hydrogen Bond Donor Count | 0 | [5][7] |
| Hydrogen Bond Acceptor Count | 4 | [5][7] |
| Rotatable Bond Count | 7 | [5][7] |
Synonyms: 1,1-diethoxyacetylacetone; 2,4-Pentanedione, 1,1-diethoxy-[5]
Synthesis
This protocol is based on standard procedures for Claisen condensation reactions.
Reaction:
-
Reactants: Ethyl diethoxyacetate and Acetone
-
Base: A strong base such as sodium ethoxide or sodium hydride is typically used to deprotonate the α-carbon of acetone.
-
Solvent: A dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF) is suitable.
Procedure:
-
To a stirred solution of sodium ethoxide in anhydrous ethanol, acetone is added dropwise at a controlled temperature (e.g., 0-5 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
After the formation of the enolate, ethyl diethoxyacetate is added dropwise to the reaction mixture.
-
The reaction is allowed to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.
-
The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Data
While specific spectral data for this compound is not widely published, related compounds and general chemical principles can provide an expected profile.
-
¹H NMR: Expected signals would include triplets and quartets for the ethoxy groups, a singlet for the methyl group adjacent to the ketone, and a singlet for the methylene protons between the two carbonyl groups.
-
¹³C NMR: Signals corresponding to the carbonyl carbons, the acetal carbon, and the carbons of the ethoxy and methyl groups would be expected.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for acetals and ketones.
-
Infrared (IR) Spectroscopy: Strong absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching of the ketone groups would be a key feature.
Applications in Drug Development
Direct evidence of the use of this compound in drug development is not found in the public domain. However, the structural motifs present in the molecule are of significant interest in medicinal chemistry.
-
β-Dicarbonyl Moiety: This functional group is a versatile building block for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazoles, many of which exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The acidic nature of the methylene protons between the carbonyl groups allows for easy alkylation and other modifications, making it a valuable synthon.[8]
-
Acetal Group: Acetals are commonly used as protecting groups for aldehydes in multi-step syntheses of complex drug molecules.[4] They are stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the aldehyde for further reactions.[3] The use of acetals allows for selective transformations at other parts of a molecule without affecting the aldehyde functionality.
Given these features, this compound could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Visualizations
The following diagram illustrates a conceptual workflow for the synthesis of this compound and its potential use in the generation of a small molecule library for screening.
Caption: A conceptual workflow for the synthesis and potential derivatization of this compound for drug discovery.
Conclusion
This compound is a chemical intermediate with potential utility in organic synthesis, particularly for the construction of heterocyclic systems relevant to medicinal chemistry. While detailed experimental protocols and specific applications in drug development are not well-documented in publicly accessible literature, its constituent functional groups—a β-dicarbonyl system and a protected aldehyde—are of significant value to synthetic chemists. Further research and publication are needed to fully elucidate the potential of this compound in drug discovery and development.
References
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound|lookchem [lookchem.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. Page loading... [guidechem.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
An In-depth Technical Guide to the Molecular Landscape of β-Diketones: A Focus on Acetylacetone as a Surrogate for 1,1-Diethoxypentane-2,4-dione
To the intended audience of researchers, scientists, and drug development professionals:
Initial literature and database searches for detailed experimental and spectroscopic data on 1,1-Diethoxypentane-2,4-dione (CAS 124237-06-5) did not yield sufficient information to compile an in-depth technical guide as requested. This compound, a diethyl acetal of a β-diketone, appears to be a niche chemical with limited published characterization data.
In lieu of the specific data for this compound, this guide will focus on its parent compound, Acetylacetone (2,4-Pentanedione, CAS 123-54-6) . As a fundamental β-diketone, acetylacetone's chemistry is foundational to understanding its derivatives, including its acetals. The reactivity and synthetic utility of acetylacetone are of significant interest in medicinal chemistry and drug development, making it a relevant and well-documented alternative.
This whitepaper will provide a comprehensive overview of the molecular structure, spectroscopic properties, synthesis, and applications of acetylacetone, adhering to the data presentation and visualization requirements of the original request.
Molecular Structure of Acetylacetone
Acetylacetone is a prototypical β-diketone that exhibits keto-enol tautomerism. The molecule exists as an equilibrium mixture of the diketo form and two enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring, which significantly influences its chemical and physical properties.
Table 1: Molecular and Physicochemical Properties of Acetylacetone
| Property | Value |
| Molecular Formula | C₅H₈O₂ |
| Molecular Weight | 100.12 g/mol |
| CAS Number | 123-54-6 |
| Appearance | Colorless liquid |
| Density | 0.975 g/cm³ |
| Boiling Point | 140.4 °C |
| Melting Point | -23 °C |
| Water Solubility | 16 g/100 mL at 20 °C |
| pKa | ~9 (in water) |
Spectroscopic Characterization
The tautomeric nature of acetylacetone is readily observed in its spectroscopic data.
NMR Spectroscopy
The proton and carbon NMR spectra show distinct signals for both the keto and enol forms, with the relative integration of these signals providing information on the equilibrium position. In deuterated chloroform (CDCl₃), the enol form is typically the major species.
Table 2: ¹H NMR Spectroscopic Data for Acetylacetone in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Tautomer) |
| ~15.5 | Singlet (broad) | Enolic OH (Enol) |
| ~5.5 | Singlet | Vinylic CH (Enol) |
| ~3.6 | Singlet | Methylene CH₂ (Keto) |
| ~2.2 | Singlet | Methyl CH₃ (Keto) |
| ~2.0 | Singlet | Methyl CH₃ (Enol) |
Table 3: ¹³C NMR Spectroscopic Data for Acetylacetone in CDCl₃
| Chemical Shift (δ) ppm | Assignment (Tautomer) |
| ~202 | Carbonyl C=O (Keto) |
| ~191 | Carbonyl C=O (Enol) |
| ~100 | Vinylic CH (Enol) |
| ~58 | Methylene CH₂ (Keto) |
| ~30 | Methyl CH₃ (Keto) |
| ~24 | Methyl CH₃ (Enol) |
Infrared (IR) Spectroscopy
The IR spectrum of acetylacetone displays characteristic absorption bands for both the ketone and enol forms.
Table 4: Key Infrared Absorption Bands for Acetylacetone
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-2400 (broad) | O-H stretch | Intramolecularly hydrogen-bonded enol |
| ~1725 | C=O stretch | Ketone (keto form) |
| ~1705 | C=O stretch | Ketone (keto form) |
| ~1620 | C=O stretch / C=C stretch | Conjugated system (enol form) |
Mass Spectrometry
The electron ionization mass spectrum of acetylacetone shows a molecular ion peak and characteristic fragmentation patterns.
Table 5: Major Fragments in the Mass Spectrum of Acetylacetone
| m/z | Proposed Fragment |
| 100 | [M]⁺ (Molecular ion) |
| 85 | [M - CH₃]⁺ |
| 58 | [CH₃COCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Synthesis of Acetylacetone
A common laboratory preparation of acetylacetone involves the Claisen condensation of ethyl acetate followed by decarboxylation of the resulting ethyl acetoacetate, or more directly, the reaction of acetone with acetic anhydride. A well-established industrial synthesis is the thermal rearrangement of isopropenyl acetate.
Experimental Protocol: Synthesis from Acetone and Acetic Anhydride
This procedure outlines a common laboratory-scale synthesis.
Materials:
-
Acetone
-
Acetic anhydride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Saturated aqueous sodium acetate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with acetic anhydride.
-
The flask is cooled in an ice bath, and boron trifluoride etherate is added as a catalyst.
-
Acetone is added dropwise from the dropping funnel to the stirred solution while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The mixture is then heated to a gentle reflux for approximately one hour.
-
After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium acetate.
-
The product is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by rotary evaporation, and the crude acetylacetone is purified by fractional distillation.
Applications in Drug Development and Organic Synthesis
Acetylacetone is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules. The presence of two electrophilic carbonyl carbons and a nucleophilic central carbon (in its enolate form) allows for a rich reaction chemistry.
A primary application is in the Knorr pyrazole synthesis and related reactions to form pyridines, pyrimidines, and other heterocycles.
Caption: Knorr Pyrazole Synthesis from Acetylacetone.
This synthetic pathway is crucial for accessing a class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The ability to readily synthesize substituted pyrazoles from acetylacetone and various hydrazine derivatives makes it a cornerstone reaction in medicinal chemistry.
Conclusion
While specific, detailed data for this compound remains elusive in the public domain, a thorough understanding of its parent compound, acetylacetone, provides a strong foundation for researchers in drug development. The rich chemistry of acetylacetone, its well-characterized molecular structure and spectroscopic properties, and its utility as a synthetic precursor for bioactive heterocycles underscore the importance of β-diketones in medicinal chemistry. The protocols and data presented herein for acetylacetone serve as a valuable technical resource for scientists working in this field.
An In-Depth Technical Guide to the Synthesis of 1,1-Diethoxypentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 1,1-diethoxypentane-2,4-dione, a valuable building block in organic synthesis. The primary focus of this document is a robust and efficient synthesis route commencing from readily available starting materials, acetone and ethyl diethoxyacetate.
Introduction
This compound, also known as acetylacetone diethyl acetal, is a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its unique structure, featuring a protected carbonyl group alongside a β-diketone moiety, allows for selective chemical transformations, making it a versatile tool for synthetic chemists in pharmaceutical and materials science research.
Recommended Synthesis Route: Claisen Condensation of Acetone and Ethyl Diethoxyacetate
The most prominent and efficient synthesis of this compound involves a Claisen-type condensation reaction between acetone and ethyl diethoxyacetate. This method has been reported to achieve a commendable yield of 60%. The reaction proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl group of ethyl diethoxyacetate.
Reaction Scheme:
DOT Script for the Synthesis Route:
Figure 1: Synthesis of this compound.
Experimental Protocol
The following experimental protocol is based on the procedure described in the scientific literature for the synthesis of this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Acetone | 67-64-1 | C₃H₆O | 58.08 |
| Ethyl diethoxyacetate | 6065-82-3 | C₈H₁₆O₄ | 176.21 |
| Sodium hydride (NaH) | 7646-69-7 | NaH | 24.00 |
| Methanol | 67-56-1 | CH₄O | 32.04 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a dispersion of sodium hydride in toluene.
-
Addition of Acetone: The flask is cooled to -10 to -8 °C using an appropriate cooling bath. A solution of acetone in toluene is added dropwise to the stirred suspension of sodium hydride, maintaining the temperature within the specified range.
-
Addition of Ethyl Diethoxyacetate: Following the complete addition of acetone, a solution of ethyl diethoxyacetate in toluene is added dropwise to the reaction mixture, again ensuring the temperature is maintained between -10 and -8 °C.
-
Reaction Monitoring: The reaction is stirred at this temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol at the same low temperature to destroy any unreacted sodium hydride.
-
Work-up: The reaction mixture is allowed to warm to room temperature. Water is added, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
DOT Script for the Experimental Workflow:
Figure 2: Experimental workflow for the synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 124237-06-5 |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Not available |
| Density | Not available |
Safety Considerations
-
Sodium hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).
-
Acetone and Toluene: Flammable solvents. Use in a well-ventilated fume hood away from ignition sources.
-
Methanol: Toxic and flammable. Avoid inhalation and skin contact.
-
The reaction should be performed with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The Claisen-type condensation of acetone and ethyl diethoxyacetate provides an effective and high-yielding route to this compound. This technical guide outlines the necessary experimental details and safety precautions for the successful synthesis of this versatile building block, which holds significant potential for applications in drug discovery and materials science. Careful control of reaction conditions, particularly temperature, is crucial for achieving the reported yield and purity.
An In-depth Technical Guide to the Spectroscopic Properties of 1,1-Diethoxypentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 1,1-Diethoxypentane-2,4-dione. Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral behavior. The guide also outlines a plausible synthetic route and standard experimental protocols for acquiring and interpreting the spectroscopic data, serving as a valuable resource for researchers interested in the synthesis and characterization of β-dicarbonyl acetals.
Predicted Spectroscopic Data
The spectroscopic data for this compound is predicted based on the analysis of its functional groups, which include a β-diketone and an acetal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on typical chemical shift values for similar chemical environments.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.20 | Triplet | 6H | -OCH₂CH ₃ |
| ~2.20 | Singlet | 3H | -C(=O)CH ₃ |
| ~3.60 | Quartet | 4H | -OCH ₂CH₃ |
| ~3.80 | Singlet | 2H | -C(=O)CH ₂C(=O)- |
| ~5.00 | Singlet | 1H | CH (OEt)₂ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -OCH₂C H₃ |
| ~25 | -C(=O)C H₃ |
| ~50 | -C(=O)C H₂C(=O)- |
| ~60 | -OC H₂CH₃ |
| ~100 | C H(OEt)₂ |
| ~200 | -C (=O)CH₃ |
| ~202 | -C (=O)CH₂- |
Note: The presence of the diketone functionality may lead to keto-enol tautomerism, which would result in a more complex NMR spectrum showing signals for both tautomers. The data above represents the keto form.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by the stretching vibrations of its carbonyl and carbon-oxygen single bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2850 | Medium-Strong | C-H (alkane) stretching |
| 1740-1700 | Strong, Sharp | C=O (carbonyl) stretching of the β-diketone |
| 1200-1000 | Strong | C-O (acetal and ether) stretching |
The carbonyl region may show two distinct peaks due to symmetric and asymmetric stretching of the two C=O groups.
Mass Spectrometry (MS)
The mass spectrum of this compound is predicted to show fragmentation patterns characteristic of both acetals and ketones.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 188 | [M]⁺ (Molecular Ion) |
| 143 | [M - OCH₂CH₃]⁺ |
| 115 | [M - OCH₂CH₃ - CO]⁺ or [CH(OCH₂CH₃)₂]⁺ |
| 87 | [M - CH(OCH₂CH₃)₂]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound involves the reaction of 2,4-pentanedione with triethyl orthoformate in the presence of an acid catalyst. The reaction of orthoesters with active methylene compounds is a known method for the preparation of 2-(alkoxyalkylidene) compounds.
Materials:
-
2,4-Pentanedione
-
Triethyl orthoformate
-
Anhydrous ethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
To a solution of 2,4-pentanedione in anhydrous ethanol, add a catalytic amount of the acid catalyst.
-
Add triethyl orthoformate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a sample of the purified product (5-10 mg for ¹H, 20-50 mg for ¹³C) in deuterated chloroform (CDCl₃).
-
Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of a thin film of the purified liquid product on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Obtain the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Logical workflow for the spectroscopic analysis of the target compound.
Spectroscopic Profile of 1,1-Diethoxypentane-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1,1-diethoxypentane-2,4-dione. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a detailed analysis based on the well-established spectroscopic characteristics of its constituent functional groups: a β-diketone and a diethyl acetal. This guide is intended to serve as a valuable resource for the identification, characterization, and application of this compound in research and development.
Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.
Predicted ¹H NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound (Keto-Enol Tautomers)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| Keto Tautomer | ||||
| -OCH₂CH₃ (a) | 3.6 - 3.8 | Quartet | ~7.0 | Diastereotopic protons due to adjacent chiral center |
| -CH(OEt)₂ (b) | 4.8 - 5.0 | Singlet | N/A | |
| -C(O)CH₂C(O)- (c) | ~3.7 | Singlet | N/A | Active methylene protons |
| -C(O)CH₃ (d) | 2.1 - 2.3 | Singlet | N/A | |
| -OCH₂CH₃ (e) | 1.1 - 1.3 | Triplet | ~7.0 | |
| Enol Tautomer | ||||
| Enolic OH | 15 - 17 | Broad Singlet | N/A | Intramolecular hydrogen bonding |
| Vinyl CH | 5.5 - 6.0 | Singlet | N/A | |
| -OCH₂CH₃ | 3.6 - 3.8 | Quartet | ~7.0 | |
| -CH(OEt)₂ | 4.8 - 5.0 | Singlet | N/A | |
| -C(O)CH₃ | 2.0 - 2.2 | Singlet | N/A | |
| -OCH₂CH₃ | 1.1 - 1.3 | Triplet | ~7.0 |
Note: this compound, being a β-diketone, is expected to exist as an equilibrium mixture of keto and enol tautomers. The presence and ratio of these tautomers will be influenced by the solvent and temperature.
Predicted ¹³C NMR Spectroscopic Data
Table 2: Predicted ¹³C NMR Data for this compound (Keto Tautomer)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone, C4) | 200 - 205 |
| C=O (Ketone, C2) | 190 - 195 |
| -CH(OEt)₂ (Acetal, C1) | 95 - 105 |
| -OCH₂CH₃ | 60 - 65 |
| -C(O)CH₂C(O)- | 50 - 55 |
| -C(O)CH₃ | 25 - 30 |
| -OCH₂CH₃ | 14 - 16 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 2980 - 2850 | C-H Stretch | Alkane (sp³) | Medium to Strong |
| ~1725 and ~1705 | C=O Stretch | β-Diketone | Strong |
| ~1640 | C=C Stretch | Enol | Medium (if present) |
| 1200 - 1020 | C-O Stretch | Acetal (C-O-C-O-C) | Strong, Multiple Bands |
| ~3400 (broad) | O-H Stretch | Enol (intramolecular H-bond) | Broad, Weak to Medium (if present) |
Spectroscopic Interpretation
¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the ethoxy groups, appearing as a quartet for the methylene protons and a triplet for the methyl protons. The methine proton of the acetal group should appear as a singlet downfield. The active methylene protons of the β-diketone system are anticipated to be a sharp singlet. The methyl protons of the acetyl group will also be a singlet. The presence of the enol tautomer would be indicated by a very downfield broad singlet for the enolic hydroxyl proton due to strong intramolecular hydrogen bonding, and a singlet in the vinylic region.
¹³C NMR Spectrum: The carbon NMR spectrum should display two distinct carbonyl signals in the downfield region. The acetal carbon will be characterized by a signal around 100 ppm. The carbons of the ethoxy groups and the acetyl methyl group will appear in the upfield region.
IR Spectrum: The infrared spectrum will be dominated by strong absorption bands corresponding to the carbonyl stretching of the β-diketone functional group. Due to the electronic interaction between the two carbonyls, two distinct C=O stretching bands are expected. Strong, complex bands in the fingerprint region between 1200 and 1020 cm⁻¹ will be characteristic of the C-O stretching vibrations of the acetal moiety.[1] The presence of an enol form would introduce a C=C stretching band and a broad O-H stretching band.[2][3]
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
The choice of solvent can influence the keto-enol equilibrium.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
¹³C NMR:
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Pulse angle: 30-45 degrees.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Decoupling: Proton broadband decoupling.[4]
-
Spectral width: 0-220 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR is a convenient method for liquid samples and requires minimal preparation.
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Acquire a background spectrum of the clean, empty ATR accessory.
-
Place a small drop of neat this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
-
Sample Preparation (Liquid Film - KBr Plates):
-
Place a drop of the neat liquid sample on a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Carefully place a second salt plate on top to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the spectrum.
-
-
Instrument Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Visualization of Spectroscopic Correlations
The following diagram illustrates the logical relationship between the chemical structure of this compound and its key predicted spectroscopic signals.
Caption: Correlation of this compound structure with its predicted spectroscopic signals.
References
Physical and chemical characteristics of 1,1-diethoxyacetylacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethoxyacetylacetone, systematically known as 1,1-diethoxypentane-2,4-dione, is a derivative of the versatile organic compound acetylacetone. Its structure incorporates a protected carbonyl group in the form of a diethyl acetal, which imparts unique chemical properties and makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1,1-diethoxyacetylacetone, including its synthesis, reactivity, and potential applications, particularly in the realm of medicinal chemistry and drug development.
Physicochemical Characteristics
A summary of the key physical and chemical properties of 1,1-diethoxyacetylacetone is presented below. These properties are crucial for its handling, storage, and application in various chemical transformations.
| Property | Value | Reference(s) |
| Synonyms | 1,1-Diethoxyacetylacetone, this compound | [1] |
| CAS Number | 124237-06-5 | [1] |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid. | |
| Boiling Point | 283 °C | [1] |
| Density | 1.020 g/cm³ | [1] |
| Flash Point | 121 °C | [1] |
| Solubility | Expected to be soluble in common organic solvents. | |
| Storage Conditions | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 7 | [1] |
Synthesis
The synthesis of 1,1-diethoxyacetylacetone can be achieved through a Claisen-type condensation reaction between ethyl diethoxyacetate and acetone.[1] The general mechanism for a Claisen condensation involves the formation of an ester enolate followed by nucleophilic attack on another ester molecule. In this specific synthesis, the enolate of acetone attacks the carbonyl group of ethyl diethoxyacetate.
Experimental Protocol: Synthesis of 1,1-Diethoxyacetylacetone
This protocol is a generalized procedure based on the principles of the Claisen condensation.
Materials:
-
Ethyl diethoxyacetate
-
Acetone
-
Strong base (e.g., sodium ethoxide, sodium hydride)
-
Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)
-
Apparatus for reflux and distillation
-
Reagents for workup and purification (e.g., dilute acid, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of the strong base in the anhydrous solvent is prepared.
-
A solution of acetone in the anhydrous solvent is added dropwise to the base suspension at a controlled temperature (typically 0 °C to room temperature).
-
Following the addition of acetone, a solution of ethyl diethoxyacetate in the anhydrous solvent is added dropwise.
-
The reaction mixture is then stirred at room temperature or heated to reflux for a specified period to ensure the completion of the reaction.
-
After cooling, the reaction is quenched by the careful addition of a dilute aqueous acid.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1,1-diethoxyacetylacetone.
Caption: Workflow for the synthesis of 1,1-diethoxyacetylacetone.
Chemical Reactivity and Applications
The chemical reactivity of 1,1-diethoxyacetylacetone is primarily dictated by the presence of the β-dicarbonyl moiety and the acetal group. The active methylene group, flanked by two carbonyls, is acidic and can be deprotonated to form a stable enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
The acetal group serves as a protecting group for one of the carbonyl functionalities. This selective protection allows for reactions to occur at the unprotected ketone and the active methylene position without affecting the acetal. The acetal is stable under basic and neutral conditions but can be readily deprotected under acidic conditions to regenerate the 1,3-dicarbonyl system.
Applications in Heterocyclic Synthesis
β-Dicarbonyl compounds are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, many of which exhibit significant biological activity.[2][3] 1,1-Diethoxyacetylacetone, with its protected carbonyl, offers a strategic advantage in the synthesis of specifically substituted heterocycles. For instance, it can be used to synthesize pyrazoles, isoxazoles, and pyrimidines by reacting the enolate with suitable dinucleophiles. The acetal can be retained or removed in subsequent steps to allow for further functionalization.
References
Safety and Handling of 1,1-Diethoxypentane-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethoxypentane-2,4-dione, with the CAS number 124237-06-5, is a beta-dicarbonyl compound containing an acetal functional group. Its unique structure suggests potential applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. The presence of both a reactive beta-dicarbonyl system and a protecting acetal group makes it a versatile building block. However, these same functional groups also necessitate careful consideration of its handling and safety precautions. This guide provides a summary of the known properties, potential hazards, and recommended handling procedures for this compound to ensure its safe use in a research and development environment.
Chemical and Physical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes the available information from chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| CAS Number | 124237-06-5 | [1] |
| Boiling Point | 283 °C | [1] |
| Flash Point | 121 °C | [1] |
| Density | 1.020 g/cm³ | [1] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1][2] |
Hazard Identification and Toxicological Information
As of the date of this guide, specific toxicological data for this compound, such as LD50 or LC50 values, have not been found in publicly accessible databases. Therefore, the potential hazards are inferred from the functional groups present in the molecule: beta-dicarbonyl compounds and acetals.
General Hazards of Beta-Dicarbonyl Compounds:
-
Skin and Eye Irritation: Many beta-dicarbonyl compounds, such as 2,4-pentanedione, are known to be irritants to the skin and eyes.[3]
-
Respiratory Tract Irritation: Inhalation of vapors or mists can cause irritation to the nose, throat, and respiratory system.[3]
-
Potential for Neurological Effects: Some ketones can have narcotic effects, and high exposure may lead to symptoms like headache, dizziness, and nausea.[4]
General Hazards of Acetals:
-
Flammability: While this compound has a high flash point, many acetals are flammable liquids.[5][6]
-
Peroxide Formation: Some acetals can form explosive peroxides upon prolonged storage and exposure to air and light.[5][6]
-
Hydrolysis: Acetals are generally stable under neutral and basic conditions but can hydrolyze in the presence of acids to release the parent aldehyde or ketone and alcohol, which may have their own associated hazards.[7][8][9]
Based on this information, this compound should be handled as a potentially hazardous substance.
Experimental Protocols and Handling Procedures
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following diagram outlines a general decision-making process for PPE selection.
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: Although it has a high flash point, keep the compound away from open flames, sparks, and other potential ignition sources.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Acetals can be sensitive to acids, leading to hydrolysis.[7][8][9] Beta-dicarbonyl compounds can react with strong bases.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The recommended storage condition is under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2] Check for peroxide formation periodically if the compound is stored for an extended period.
Spill and Waste Disposal
In the event of a spill, follow the established emergency procedures for your laboratory. The following flowchart provides a general guideline for spill response.
Caption: General spill response workflow for this compound.
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
First Aid Measures
In case of exposure, follow these first aid guidelines and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash affected area with soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Reactivity and Stability
The reactivity of this compound is dictated by its acetal and beta-dicarbonyl functionalities.
Caption: Diagram of potential chemical incompatibilities and reactions.
-
Stability: The compound is expected to be stable under recommended storage conditions.
-
Acid Sensitivity: The acetal group is susceptible to hydrolysis under acidic conditions, which would regenerate the corresponding aldehyde/ketone and ethanol.[7][8][9]
-
Base Sensitivity: The alpha-protons between the two carbonyl groups are acidic and can be removed by a strong base to form a resonance-stabilized enolate.[10]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.
Conclusion
While this compound is a valuable synthetic intermediate, the lack of comprehensive safety and toxicological data necessitates a cautious approach to its handling. By understanding the potential hazards associated with its functional groups and adhering to the general safety principles outlined in this guide, researchers can minimize risks and work safely with this compound. It is imperative to always consult the most current safety information and to perform a thorough risk assessment before initiating any new experimental work.
References
- 1. lookchem.com [lookchem.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. nj.gov [nj.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 10. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
An In-depth Technical Guide to 1,1-Diethoxypentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1-Diethoxypentane-2,4-dione, including its commercial availability, physicochemical properties, synthesis, and potential applications based on its chemical structure. Due to the limited published research on this specific molecule, this guide also explores the well-established chemistry of its core functional group, the β-dicarbonyl system, to infer its potential utility in drug discovery and organic synthesis.
Commercial Availability
This compound (CAS No. 124237-06-5) is available from several chemical suppliers in research quantities. The product has achieved commercial mass production, ensuring its availability for laboratory and developmental use. Below is a summary of suppliers and their offerings.
| Supplier | Purity | Quantity | Price (USD) |
| Matrix Scientific | 97% | 500 mg | $240.00 |
| 97% | 5 g | $1000.00 | |
| Crysdot | >95% | 5 g | $942.00 |
| Biosynth Carbosynth | 97% | 250 mg | $85.00 |
| 97% | 500 mg | $150.00 | |
| 97% | 1 g | $255.00 | |
| 97% | 2 g | $434.00 | |
| 97% | 5 g | $868.00 | |
| Advent Bio | 98% | Inquire for pricing | Inquire for pricing |
| Lab-Chemicals.Com | 98% | Inquire for pricing | Inquire for pricing |
| ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD. | 99% | Inquire for pricing | $1.60 - $6.60 / kg |
Note: Prices are subject to change and may not include shipping and handling fees. Please consult the suppliers' websites for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 124237-06-5 |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| Boiling Point | 283 °C |
| Density | 1.020 g/cm³ |
| Flash Point | 121 °C |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 7 |
Synthesis and Experimental Protocols
Synthesis of this compound
The synthesis involves a Claisen-type condensation reaction between ethyl diethoxyacetate and acetone. This method is a standard approach for the formation of β-dicarbonyl compounds.
Experimental Protocol:
-
Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser is charged with a suitable base (e.g., sodium ethoxide) in an anhydrous solvent like ethanol or tetrahydrofuran (THF).
-
Addition of Reactants: Acetone is added to the basic solution, followed by the dropwise addition of ethyl diethoxyacetate at a controlled temperature to manage the exothermic reaction.
-
Reaction and Work-up: The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. After the reaction is complete, it is quenched with a weak acid and the product is extracted using an organic solvent.
-
Purification: The crude product is then purified, commonly via distillation under reduced pressure, to yield this compound.
An In-depth Technical Guide to 1,1-Diethoxypentane-2,4-dione: A Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Diethoxypentane-2,4-dione, also known as 1,1-diethoxyacetylacetone, is a valuable research chemical and a versatile precursor in organic synthesis. Its unique structure, featuring a protected carbonyl group within a 1,3-dicarbonyl framework, makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and its application in the construction of pyrazole and pyrimidine ring systems.
Introduction
Heterocyclic compounds form the cornerstone of many pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic strategies to access these important molecules, the cyclocondensation of 1,3-dicarbonyl compounds with binucleophiles is a classic and highly effective approach. This compound offers a distinct advantage in this context. The diethyl acetal at the C1 position serves as a stable protecting group for one of the carbonyl functionalities, allowing for selective reactions at the unprotected ketone or enol. This inherent asymmetry facilitates the regioselective synthesis of substituted heterocycles, a crucial aspect in the development of novel molecular entities with specific biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value |
| CAS Number | 124237-06-5 |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol [1] |
| Boiling Point | 283 °C[1] |
| Density | 1.020 g/cm³[1] |
| Flash Point | 121 °C[1] |
| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon)[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 4[1] |
| Rotatable Bond Count | 7[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Claisen condensation reaction between ethyl diethoxyacetate and acetone.[1] The following is a detailed experimental protocol for this transformation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl diethoxyacetate
-
Acetone
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous toluene
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride in mineral oil.
-
The mineral oil is removed by washing the sodium hydride with anhydrous hexane under a nitrogen atmosphere, followed by careful decantation of the hexane.
-
Anhydrous toluene is added to the flask to create a slurry of sodium hydride.
-
The slurry is cooled to -10 to -8 °C using an appropriate cooling bath.
-
A solution of ethyl diethoxyacetate in anhydrous toluene is added dropwise from the addition funnel to the stirred slurry, maintaining the internal temperature below -5 °C.
-
After the addition is complete, a solution of anhydrous acetone in anhydrous toluene is added dropwise, again ensuring the temperature does not exceed -5 °C.
-
The reaction mixture is stirred at -10 to -8 °C for 3 hours.[1]
-
The reaction is then quenched by the slow, dropwise addition of anhydrous methanol to destroy any excess sodium hydride.
-
The mixture is allowed to warm to room temperature and then poured into a separatory funnel containing a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Heterocyclic Synthesis
The 1,3-dicarbonyl moiety of this compound is a versatile synthon for the construction of five- and six-membered heterocyclic rings. The presence of the acetal-protected carbonyl group allows for directed cyclization reactions.
Synthesis of Substituted Pyrazoles
Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent in many approved drugs due to their wide range of biological activities. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a common method for their preparation.[2][3]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in ethanol in a round-bottom flask, add a catalytic amount of acetic acid.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 4-(diethoxymethyl)-3-methyl-1H-pyrazole.
Caption: Signaling pathway for the synthesis of a substituted pyrazole.
Synthesis of Substituted Pyrimidines
Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. The pyrimidine scaffold is a fundamental component of nucleic acids and is found in numerous bioactive molecules. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related N-C-N fragment.[4][5]
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add guanidine hydrochloride and stir until it dissolves.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to give 2-amino-4-(diethoxymethyl)-6-methylpyrimidine.
Caption: Logical relationship in the synthesis of a substituted pyrimidine.
Conclusion
This compound is a highly useful and versatile building block in organic synthesis. Its straightforward preparation and the presence of a protected carbonyl group make it an excellent precursor for the regioselective synthesis of substituted pyrazoles and pyrimidines. The detailed protocols provided in this guide offer a practical foundation for researchers and scientists in the field of medicinal chemistry and drug development to utilize this valuable reagent in the discovery of novel heterocyclic compounds with potential therapeutic applications. Further exploration of its reactivity with other binucleophiles will undoubtedly expand its utility in the synthesis of a diverse range of heterocyclic systems.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazoles using 1,1-Diethoxypentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. A robust and versatile method for the synthesis of the pyrazole nucleus is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles utilizing 1,1-diethoxypentane-2,4-dione as a stable and convenient precursor to the reactive 1,3-dicarbonyl compound, acetylacetone. The use of this diethyl acetal allows for the in situ generation of the dicarbonyl species under acidic conditions, offering advantages in handling and storage. These protocols are designed for researchers in medicinal chemistry and drug development to facilitate the synthesis of diverse pyrazole libraries for biological screening.
Reaction Principle
The synthesis proceeds in a one-pot fashion via two key steps. First, an acid-catalyzed hydrolysis of the this compound (the diethyl acetal of acetylacetone) generates the 1,3-dicarbonyl intermediate, pentane-2,4-dione. This intermediate is highly reactive and is immediately consumed in the subsequent step. The second step is the classical Knorr cyclocondensation reaction, where the in situ-generated pentane-2,4-dione reacts with a hydrazine derivative. The reaction involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. By employing substituted hydrazines, various functional groups can be readily introduced at the N-1 position of the pyrazole core, enabling the creation of diverse chemical libraries for drug discovery programs.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of representative pyrazole derivatives from this compound and various hydrazine derivatives.
| Entry | Hydrazine Derivative | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate | 3,5-Dimethylpyrazole | Glacial Acetic Acid | Water | 50 | 3 | >90 |
| 2 | Phenylhydrazine | 3,5-Dimethyl-1-phenyl-1H-pyrazole | Glacial Acetic Acid | Ethanol | Reflux | 1 | ~75-85 |
| 3 | 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole | Glacial Acetic Acid | Ethanol | Reflux | 2 | ~70-80 |
| 4 | 2,4-Dinitrophenylhydrazine | 1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole | Sulfuric Acid (cat.) | Ethanol | Reflux | 2 | ~85-95 |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol describes the synthesis of the parent 3,5-dimethylpyrazole using hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Glacial Acetic Acid
-
Water (deionized)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of deionized water.
-
Add this compound (e.g., 37.0 g, 0.21 mol) to the flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 mL).
-
Begin stirring the mixture and slowly add hydrazine hydrate (e.g., 11.0 g of 80% solution, 0.18 mol) dropwise to the reaction mixture. Maintain the reaction temperature below 50 °C during the addition.
-
After the addition is complete, heat the reaction mixture to 50 °C and maintain for 3 hours with continuous stirring.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 3,5-dimethylpyrazole as a white crystalline solid. The product can be further purified by recrystallization from a suitable solvent like ethanol or by sublimation.
Protocol 2: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This protocol details the synthesis of an N-aryl substituted pyrazole using phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 5.0 g, 28.7 mmol) in 30 mL of ethanol.
-
Add phenylhydrazine (e.g., 3.1 g, 28.7 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3,5-dimethyl-1-phenyl-1H-pyrazole as a solid or oil.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of pyrazoles.
Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.
Application Notes and Protocols: 1,1-Diethoxypentane-2,4-dione in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,1-diethoxypentane-2,4-dione as a versatile precursor for the synthesis of a variety of important heterocyclic scaffolds. This compound serves as a stable, liquid-form surrogate for acetylacetone (2,4-pentanedione), offering advantages in handling and dispensing. The in situ acidic or basic hydrolysis of the diethyl acetal functionality readily generates the reactive 1,3-dicarbonyl moiety required for classical condensation reactions.
This document details synthetic protocols for the preparation of pyrazoles, pyrimidines, isoxazoles, and pyridines, complete with quantitative data, detailed experimental procedures, and mechanistic diagrams to facilitate understanding and implementation in a research and development setting.
Synthesis of Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a cornerstone of pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. This compound, upon in situ hydrolysis, serves as an excellent substrate for this transformation, yielding 3,5-dimethylpyrazole derivatives.
Application Note:
This protocol describes the synthesis of 3,5-dimethylpyrazole and its N-phenyl derivative. The reaction proceeds via an acid-catalyzed condensation. The choice of hydrazine (hydrazine hydrate for an unsubstituted pyrazole or a substituted hydrazine like phenylhydrazine for an N-substituted pyrazole) determines the final product. These pyrazole scaffolds are prevalent in numerous pharmaceuticals, acting as anti-inflammatory, analgesic, and antimicrobial agents.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
-
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol).
-
Add ethanol (20 mL) and glacial acetic acid (5 mL).
-
Slowly add hydrazine hydrate (10 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Quantitative Data:
| Product Name | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,5-Dimethylpyrazole | This compound, Hydrazine hydrate | Ethanol/Acetic Acid | Reflux | 3-4 | ~70-80 |
| 3,5-Dimethyl-1-phenylpyrazole | This compound, Phenylhydrazine | Ethanol/Acetic Acid | Reflux | 4-5 | ~70-75 |
Note: Yields are estimated based on typical results for the Knorr pyrazole synthesis with acetylacetone and may vary based on reaction scale and purification method.
Reaction Workflow and Mechanism:
Caption: Knorr Pyrazole Synthesis Workflow.
Synthesis of Pyrimidines
Pyrimidines are fundamental heterocyclic structures found in nucleic acids and a vast number of bioactive molecules. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with an amidine, such as guanidine, urea, or thiourea.
Application Note:
This protocol details the synthesis of 2-amino-4,6-dimethylpyrimidine, a key intermediate in the production of sulfonylurea herbicides and various pharmaceuticals. The reaction utilizes guanidine hydrochloride and this compound in an aqueous alkaline medium.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine
-
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium carbonate
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium carbonate (1.2 equivalents) in water.
-
Add guanidine hydrochloride (1 equivalent) and this compound (1 equivalent) to the solution.
-
Heat the slurry to 95-100 °C with vigorous stirring for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or ethanol to obtain pure 2-amino-4,6-dimethylpyrimidine.
-
Quantitative Data:
| Product Name | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-4,6-dimethylpyrimidine | This compound, Guanidine HCl, Na₂CO₃ | Water | 95-100 | 2-3 | 85-90[1] |
Reaction Workflow and Mechanism:
Caption: Pyrimidine Synthesis Workflow.
Synthesis of Isoxazoles
Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are synthesized by the condensation of 1,3-dicarbonyl compounds with hydroxylamine.
Application Note:
This protocol describes the synthesis of 3,5-dimethylisoxazole. The isoxazole ring is a key structural motif in several commercial drugs, including some COX-2 inhibitors and antibiotics. The reaction proceeds under basic conditions, facilitating the cyclization and dehydration steps.
Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or Potassium hydroxide
-
Ethanol
-
Water
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide (1.2 equivalents) in water to the hydroxylamine solution.
-
To this basic solution of hydroxylamine, add this compound (1 equivalent) dropwise with stirring.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into cold water and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Quantitative Data:
| Product Name | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,5-Dimethylisoxazole | This compound, Hydroxylamine HCl, NaOH | Ethanol/Water | Reflux | 2-3 | ~60-70 |
Note: The yield is an estimation based on standard procedures for this reaction, as specific quantitative data for this exact starting material is limited.
Reaction Workflow and Mechanism:
Caption: Isoxazole Synthesis Workflow.
Synthesis of Pyridines
The synthesis of pyridines can be achieved through various condensation reactions. The Guareschi-Thorpe synthesis is a classical method that utilizes a 1,3-dicarbonyl compound and a cyanoacetamide in the presence of a base to form a substituted 2-pyridone.
Application Note:
This protocol outlines the synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a highly functionalized pyridine derivative. Such compounds are valuable building blocks for the synthesis of more complex molecules with potential biological activities. The reaction is catalyzed by a base, typically a secondary amine like piperidine.
Experimental Protocol: Guareschi-Thorpe Synthesis of a Substituted Pyridine
-
Materials:
-
This compound
-
Cyanoacetamide
-
Piperidine
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and cyanoacetamide (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (1 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 4 hours.[2]
-
A precipitate should form as the reaction progresses.[2]
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum to yield the desired substituted pyridine.
-
Quantitative Data:
| Product Name | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | This compound, Cyanoacetamide, Piperidine | Ethanol | Reflux | 4 | ~70-80 |
Note: The yield is an estimation based on the general Guareschi-Thorpe reaction and may require optimization for this specific substrate.
Reaction Workflow and Mechanism:
References
Application Notes and Protocols for Pyrimidine Synthesis Utilizing 1,1-Diethoxypentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidines are fundamental heterocyclic aromatic compounds that form the backbone of nucleic acids—cytosine, thymine, and uracil.[1] Their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry, often achieved through the condensation of a β-dicarbonyl compound with an amidine, urea, or guanidine derivative.[2] This document outlines a detailed protocol for the synthesis of pyrimidine derivatives using 1,1-diethoxypentane-2,4-dione, a stable precursor to the reactive β-dicarbonyl compound, acetylacetone.[3] The use of this protected form allows for controlled generation of the diketone, which can be advantageous in certain synthetic strategies.
Principle of the Reaction
The core of this protocol involves two main chemical transformations:
-
In Situ Deprotection (Hydrolysis): this compound is an acetal of acetylacetone. Under acidic conditions, the acetal is hydrolyzed to reveal the two carbonyl groups of acetylacetone. This reaction is typically catalyzed by a protic or Lewis acid.[4][5]
-
Condensation and Cyclization: The generated acetylacetone then undergoes a condensation reaction with a suitable nitrogen-containing reagent such as urea, thiourea, or guanidine. This cyclization, a variation of the Pinner or Biginelli-type reaction, forms the pyrimidine ring.[6][7]
These transformations can be performed in a stepwise manner or as a more efficient one-pot synthesis.
Experimental Protocols
This section details both a one-pot and a two-step procedure for the synthesis of a model pyrimidine, 2-amino-4,6-dimethylpyrimidine, from this compound and guanidine hydrochloride.
Materials and Reagents
-
This compound
-
Guanidine hydrochloride
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated or as a solution in ethanol)
-
Sodium hydroxide or sodium carbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Protocol 1: One-Pot Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is designed for efficiency, where the hydrolysis of the acetal and the subsequent cyclization occur in the same reaction vessel.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10 mmol, 1.88 g) and guanidine hydrochloride (11 mmol, 1.05 g).
-
Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask. While stirring, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL) to the mixture to ensure an acidic pH (around 3-4).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 6-12 hours.
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (25 mL each).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 2-amino-4,6-dimethylpyrimidine can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis of 2-Amino-4,6-dimethylpyrimidine
This method involves the isolation of the intermediate, acetylacetone, before proceeding to the pyrimidine synthesis.
Step A: Hydrolysis of this compound
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (10 mmol, 1.88 g) and a mixture of water (20 mL) and ethanol (10 mL).
-
Acidification: Add a catalytic amount of a strong acid (e.g., 0.5 mL of 2M HCl).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Isolation of Acetylacetone:
-
Neutralize the solution with a mild base (e.g., sodium bicarbonate).
-
Extract the aqueous solution with diethyl ether or dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure to yield crude acetylacetone. Note: Acetylacetone is volatile and should be handled with care.
-
Step B: Synthesis of 2-Amino-4,6-dimethylpyrimidine
-
Reaction Setup: In a separate flask, dissolve the crude acetylacetone (from Step A) in absolute ethanol (30 mL).
-
Addition of Reagents: Add guanidine hydrochloride (11 mmol, 1.05 g) and a base such as sodium ethoxide (11 mmol, prepared by dissolving 0.25 g of sodium in 10 mL of ethanol) to the solution.
-
Reaction: Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 (steps 4 and 5).
Data Presentation
The following tables summarize quantitative data from literature for analogous pyrimidine syntheses starting from acetylacetone, which can serve as a benchmark for the expected outcomes of the protocols described above.
Table 1: Synthesis of Pyrimidine Derivatives from Acetylacetone and Guanidine
| Aldehyde | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Guanidine HCl | Ethanol | 6-20 | Not specified | [8] |
| Substituted Aldehydes | Guanidine HCl | Ethanol | 0.39-4.00 (MW) | Not specified | [8] |
Table 2: Biginelli-type Reaction with Acetylacetone and Urea
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Dicalcium Phosphate | Ethanol | 35 min | 98 | [9] |
| Benzaldehyde | Trifluoroacetic Acid | Water | Not specified | Moderate to Good | [10] |
| Benzaldehyde | TBAB | Solvent-free | Not specified | Good | [11] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the synthetic routes described in the protocols.
Caption: Synthetic routes for 2-amino-4,6-dimethylpyrimidine.
De Novo Pyrimidine Biosynthesis Pathway
Pyrimidines are synthesized in biological systems through the de novo pathway, starting from simple precursors. This pathway is a critical target for many therapeutic agents.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Acetylacetone - Wikipedia [en.wikipedia.org]
- 4. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. redalyc.org [redalyc.org]
- 10. mdpi.com [mdpi.com]
- 11. jsynthchem.com [jsynthchem.com]
Application Notes and Protocols: 1,1-Diethoxypentane-2,4-dione as a Versatile Precursor for Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,1-diethoxypentane-2,4-dione in the generation of bioactive heterocyclic compounds, specifically focusing on pyrazoles and pyrimidines. The following sections detail the synthetic pathways, experimental protocols, and potential biological applications of the resulting molecules.
Introduction
This compound is a valuable bifunctional building block in organic synthesis. Its 1,3-dicarbonyl moiety serves as a versatile scaffold for the construction of a variety of heterocyclic systems, which are prevalent in numerous biologically active compounds. This document outlines the application of this precursor in the synthesis of pyrazoles and pyrimidines, classes of compounds well-regarded for their diverse pharmacological activities, including antimicrobial and anticancer properties.
Synthesis of Bioactive Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a cornerstone for the synthesis of the pyrazole ring system. This reaction proceeds via a condensation mechanism, offering a straightforward and efficient route to a wide array of substituted pyrazoles.
General Reaction Scheme:
Caption: Synthesis of Substituted Pyrazoles.
Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrazoles
This protocol describes a general procedure for the synthesis of pyrazole derivatives from this compound and a hydrazine derivative.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or acetic acid (reaction solvent)
-
Glacial acetic acid (catalyst, if needed)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the hydrazine derivative (1 equivalent) to the solution. If using a hydrazine salt, an appropriate base may be required to liberate the free hydrazine.
-
If the reaction is slow, a catalytic amount of glacial acetic acid can be added.
-
The reaction mixture is typically stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired pyrazole derivative.
Quantitative Data for Pyrazole Synthesis
While specific data for this compound is not extensively available in the public domain, the synthesis of pyrazoles from analogous 1,3-dicarbonyl compounds generally proceeds with good to excellent yields.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Substituted Pyrazole | 60-95% | [1][2] |
Synthesis of Bioactive Pyrimidines (Dihydropyrimidinones)
The Biginelli reaction is a classic multicomponent reaction that provides an efficient route to dihydropyrimidinones (DHPMs) from a β-dicarbonyl compound, an aldehyde, and urea or thiourea. DHPMs are a class of compounds known for a wide range of biological activities.
General Reaction Scheme:
Caption: Biginelli Reaction for DHPM Synthesis.
Experimental Protocol: Biginelli Reaction for DHPM Synthesis
This protocol provides a general method for the synthesis of dihydropyrimidinones.
Materials:
-
This compound
-
An aromatic or aliphatic aldehyde
-
Urea or thiourea
-
Ethanol
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of the acid.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the collected solid with cold ethanol.
-
The crude product can be further purified by recrystallization.
Quantitative Data for Biginelli Reaction
The Biginelli reaction is known for its good to excellent yields, particularly under optimized conditions.
| β-Dicarbonyl Compound | Aldehyde | Urea/Thiourea | Product | Yield (%) | Reference |
| 1,3-Dicarbonyl Compound | Benzaldehyde | Urea | Dihydropyrimidinone | 70-95% | [3][4] |
Biological Activities and Signaling Pathways
Antimicrobial Activity
Many pyrazole and pyrimidine derivatives exhibit significant antimicrobial activity. Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Potential Signaling Pathway Inhibition by Synthesized Antimicrobial Compounds:
Caption: Inhibition of Microbial Growth Pathway.
Anticancer Activity
Certain pyrazole and pyrimidine derivatives have demonstrated potent anticancer activity. Their mechanisms often involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Potential Signaling Pathway Inhibition by Synthesized Anticancer Compounds:
Caption: Inhibition of Cancer Cell Proliferation.
Conclusion
This compound represents a highly versatile and readily available precursor for the synthesis of a diverse range of bioactive pyrazole and pyrimidine derivatives. The straightforward and efficient synthetic methodologies, such as the classical condensation with hydrazines and the Biginelli multicomponent reaction, make it an attractive starting material for drug discovery and development programs. The resulting heterocyclic compounds hold significant promise as potential antimicrobial and anticancer agents, warranting further investigation into their specific mechanisms of action and therapeutic potential. The provided protocols serve as a foundational guide for researchers to explore the rich chemistry of this precursor and to develop novel bioactive molecules.
References
Application Notes and Protocols: Multicomponent Reactions Involving 1,1-Diethoxypentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethoxypentane-2,4-dione, also known as acetylacetone diethyl acetal, is a protected form of the versatile 1,3-dicarbonyl compound, acetylacetone. The acetal group serves as a protecting group for one of the carbonyl functionalities, allowing for selective reactions at other positions of the molecule. In the context of multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product, this compound offers the potential for unique reactivity and the synthesis of novel heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Despite the synthetic potential of this compound, a comprehensive review of the scientific literature reveals a notable scarcity of its direct application in well-established multicomponent reactions. While the parent compound, acetylacetone, is a cornerstone in numerous MCRs for the synthesis of a wide array of heterocycles, its diethyl acetal derivative remains largely unexplored in this domain.
This document aims to provide a conceptual framework for the potential application of this compound in MCRs, based on the known reactivity of 1,3-dicarbonyl compounds. It will also present hypothetical experimental protocols for plausible, yet currently unreported, multicomponent reactions.
Theoretical Applications in Multicomponent Reactions
The core utility of this compound in multicomponent reactions would stem from the in situ deprotection of the acetal group under acidic conditions to generate a reactive 1,3-dicarbonyl intermediate. This intermediate can then participate in classical MCRs.
Potential Multicomponent Reactions:
-
Hantzsch-type Pyridine Synthesis: The Hantzsch reaction is a classic MCR for the synthesis of dihydropyridines, which are valuable scaffolds in medicinal chemistry, notably as calcium channel blockers. A plausible Hantzsch-type reaction involving this compound would proceed via its hydrolysis to acetylacetone.
-
Biginelli-type Dihydropyrimidine Synthesis: The Biginelli reaction is another cornerstone MCR that yields dihydropyrimidones, a class of compounds with a broad spectrum of biological activities. Similar to the Hantzsch reaction, the participation of this compound would necessitate its conversion to acetylacetone.
-
Synthesis of Fused Heterocyclic Systems: The reactive methylene group and the carbonyl functionalities of the deprotected this compound could be exploited in condensation reactions with various bifunctional reagents to construct fused heterocyclic systems, such as pyrazolopyrimidines or benzodiazepines, in a multicomponent fashion.
Hypothetical Experimental Protocols
The following protocols are theoretical and designed to serve as a starting point for researchers interested in exploring the use of this compound in multicomponent reactions. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, would be necessary.
Application Note 1: Hantzsch-type Synthesis of Dihydropyridines
Objective: To synthesize a dihydropyridine derivative via a one-pot, three-component reaction of an aldehyde, this compound, and an ammonium source.
Proposed Reaction Scheme:
Figure 1. Conceptual workflow for a Hantzsch-type reaction.
Experimental Protocol:
| Step | Procedure | Notes |
| 1 | To a solution of an aromatic aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add this compound (1.0 mmol). | A slight excess of the dione can be used. |
| 2 | Add ammonium acetate (1.2 mmol) to the reaction mixture. | Other ammonium sources like ammonia in ethanol can be explored. |
| 3 | Add a catalytic amount of a Brønsted or Lewis acid (e.g., acetic acid, 2-3 drops). | The acid catalyzes both the deprotection of the acetal and the subsequent condensation reactions. |
| 4 | Stir the reaction mixture at reflux for 4-8 hours. | Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| 5 | After completion, cool the reaction mixture to room temperature. | The product may precipitate out of the solution upon cooling. |
| 6 | If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum. | If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography. |
Data Presentation (Hypothetical):
| Aldehyde | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde | Acetic Acid | 6 | 65 |
| 4-Chlorobenzaldehyde | p-Toluenesulfonic acid | 5 | 72 |
| 4-Methoxybenzaldehyde | Acetic Acid | 8 | 58 |
Application Note 2: Synthesis of Pyrimidine Derivatives
Objective: To explore the synthesis of pyrimidine derivatives through a three-component reaction of this compound, an aldehyde, and urea or thiourea.
Proposed Reaction Scheme:
Application Notes and Protocols for Reactions with 1,1-Diethoxypentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1,1-Diethoxypentane-2,4-dione in chemical synthesis, with a focus on the preparation of heterocyclic compounds, which are pivotal scaffolds in drug discovery.
Introduction
This compound is a functionalized β-dicarbonyl compound. The presence of the acetal group at the C1 position offers unique reactivity and potential for selective transformations. As a derivative of acetylacetone, it is a versatile precursor for the synthesis of a variety of heterocycles, such as pyrazoles, pyrimidines, and isoxazoles. The acetal functionality can serve as a protecting group for one of the carbonyl groups, allowing for regioselective reactions. This can be particularly advantageous in the synthesis of complex molecules where precise control of reactivity is crucial.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling, storage, and for planning experimental setups.
| Property | Value | Reference |
| CAS Number | 124237-06-5 | [1][2] |
| Molecular Formula | C₉H₁₆O₄ | [1][2] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| Boiling Point | 283 °C | [2] |
| Density | 1.020 g/cm³ | [2] |
| Flash Point | 121 °C | [2] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [2] |
Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR | Expected signals for ethoxy groups (triplet and quartet), a methyl group (singlet), a methylene group (singlet), and a methine proton (singlet). |
| ¹³C NMR | Expected signals for carbonyl carbons, the acetal carbon, and the carbons of the ethoxy, methyl, and methylene groups. |
| IR (Infrared) | Characteristic C=O stretching frequencies for the ketone groups, and C-O stretching for the ether and acetal functionalities. |
| Mass Spec (MS) | The molecular ion peak (M+) would be expected at m/z = 188.22. |
Experimental Protocols
The following is a detailed, representative protocol for the synthesis of a pyrazole derivative from this compound via the Knorr pyrazole synthesis. This protocol is based on established procedures for analogous acetal-protected β-dicarbonyl compounds and may require optimization for this specific substrate.[3]
Reaction Scheme:
Caption: Knorr Pyrazole Synthesis with this compound.
Protocol: Synthesis of 5-Methyl-1H-pyrazole
This procedure details the reaction of this compound with hydrazine hydrate. The reaction proceeds via in-situ hydrolysis of the acetal followed by condensation and cyclization.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole product.
Quantitative Data (Representative):
The following table provides a hypothetical summary of reaction parameters for the synthesis of 5-methyl-1H-pyrazole. Actual yields may vary and optimization is recommended.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Temperature (°C) | Expected Yield (%) |
| This compound | Hydrazine hydrate | Ethanol | Acetic Acid | 3 | 78 (reflux) | 70-85 |
Logical Workflow and Signaling Pathways
Experimental Workflow Diagram:
The following diagram illustrates the general workflow for the synthesis and purification of a pyrazole derivative from this compound.
Caption: Experimental workflow for pyrazole synthesis.
Proposed Reaction Mechanism:
The Knorr pyrazole synthesis with this compound is proposed to proceed through the following mechanistic steps.
Caption: Proposed mechanism for the Knorr pyrazole synthesis.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine hydrate is toxic and corrosive. Handle with extreme care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
These application notes and protocols are intended to serve as a starting point for researchers. The experimental conditions may require optimization depending on the specific substrates and desired outcomes.
References
Application Notes and Protocols: Solvent Effects in Reactions of 1,1-Diethoxypentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethoxypentane-2,4-dione is a versatile β-dicarbonyl compound with significant potential in organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to drug discovery. The reactivity and selectivity of this diketone are profoundly influenced by the choice of solvent, which can affect reaction rates, product yields, and even reaction pathways. This document provides detailed application notes and protocols for leveraging solvent effects in key reactions of this compound, with a focus on the synthesis of pyrazole derivatives.
Disclaimer: Due to a lack of specific literature on the solvent effects in reactions of this compound, the following protocols and data are based on studies of its close structural analog, acetylacetone (2,4-pentanedione). These notes should therefore be considered as a starting point for reaction optimization.
I. Synthesis of Pyrazole Derivatives: A Case Study on Solvent Effects
The condensation of β-dicarbonyl compounds with hydrazines is a fundamental method for the synthesis of pyrazoles, a class of heterocycles with a broad spectrum of biological activities. The solvent plays a crucial role in this transformation, influencing the solubility of reactants, the stability of intermediates, and the overall reaction kinetics.
A. General Reaction Scheme
The reaction of this compound with a substituted hydrazine to yield a pyrazole derivative is depicted below. The specific substitution on the pyrazole ring will depend on the nature of the hydrazine used.
Caption: General reaction for the synthesis of pyrazoles.
B. Influence of Solvent on Product Yield
The choice of solvent can significantly impact the yield of the pyrazole product. The following table summarizes the yields obtained for the reaction of a hydrazine with a β-diketone in various solvents, based on studies with acetylacetone.[1]
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Water (H₂O) | 80.1 | 96 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 89 |
| Tetrahydrofuran (THF) | 7.6 | 90 |
| Dimethylformamide (DMF) | 36.7 | <10 (major product azobenzene) |
| Toluene | 2.4 | <10 (major product azobenzene) |
Data adapted from a study on a similar β-diketone system and should be used as a guideline.[1]
Observations:
-
Highly polar, protic solvents like water can lead to excellent yields.[1]
-
Polar aprotic solvents such as DMSO and THF also provide high yields.[1]
-
Solvents like DMF and toluene may favor side reactions, leading to significantly lower yields of the desired pyrazole.[1]
II. Experimental Protocols
The following are detailed protocols for the synthesis of a pyrazole derivative from this compound, optimized for different solvent systems based on analogous reactions.
A. Protocol 1: Synthesis in an Aqueous Medium
This protocol is adapted from a high-yield synthesis of pyrazoles in water.[1]
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol), the substituted hydrazine (10 mmol), and deionized water (20 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the collected solid or the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for pyrazole synthesis in an aqueous medium.
B. Protocol 2: Synthesis in a Polar Aprotic Solvent (DMSO)
This protocol is based on the effective use of DMSO as a solvent for pyrazole synthesis.[1]
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating source (e.g., oil bath)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (5 mmol) and the substituted hydrazine (5 mmol) in DMSO (10 mL).
-
Stir the mixture at a specified temperature (e.g., 100 °C).
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Workflow for pyrazole synthesis in DMSO.
III. General Considerations for Solvent Selection
The choice of solvent is a critical parameter in the synthesis of heterocycles from this compound. The following logical relationship diagram outlines key factors to consider when selecting a solvent.
Caption: Factors influencing solvent selection in organic synthesis.
Conclusion
The solvent is a powerful tool for controlling the outcome of reactions involving this compound. While polar solvents, both protic and aprotic, generally favor the formation of pyrazole derivatives in high yields, the optimal choice will depend on the specific substrates and desired reaction conditions. The provided protocols, based on analogous systems, offer a solid foundation for developing efficient and selective syntheses. Researchers are encouraged to perform their own solvent screening to optimize reaction conditions for their specific applications.
References
Catalytic Methods for Reactions of 1,1-Diethoxypentane-2,4-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key catalytic reactions involving 1,1-diethoxypentane-2,4-dione. While specific literature on this exact substrate is limited, the protocols outlined below are based on well-established catalytic methods for analogous 1,3-dicarbonyl compounds, which are expected to exhibit similar reactivity. These reactions are fundamental in synthetic organic chemistry and are particularly relevant for the construction of heterocyclic scaffolds and other intermediates valuable in drug discovery and development.
Synthesis of Substituted Pyrazoles via Catalytic Condensation
The reaction of 1,3-dicarbonyl compounds with hydrazines is a cornerstone for the synthesis of pyrazoles, a privileged scaffold in medicinal chemistry. Catalytic methods can enhance the efficiency and regioselectivity of this transformation.
Application Notes:
The catalytic condensation of this compound with a substituted hydrazine is anticipated to yield 1-substituted-3-methyl-5-(diethoxymethyl)pyrazoles. The reaction can be catalyzed by acids or transition metals. A ruthenium-catalyzed hydrogen transfer approach, by analogy to reactions with 1,3-diols, presents a modern and efficient alternative.[1][2] In this proposed pathway, the dione is first reduced in situ to the corresponding diol, which then undergoes a ruthenium-catalyzed dehydrogenative condensation with the hydrazine.[1][3]
Comparative Data for Pyrazole Synthesis from 1,3-Dicarbonyl Precursors:
| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| RuH₂(PPh₃)₃CO / Xantphos / AcOH | 2-Alkyl-1,3-diol | Phenylhydrazine | Toluene | 110 | 24 | 84 | [1] |
| Copper Catalyst | 1,3-Diketone | Arylhydrazine | N,N-Dimethylacetamide | Room Temp | - | Good | [2] |
| Ytterbium Perfluorooctanoate | Aldehyde, 1,3-Dicarbonyl, Phenylhydrazine | - | - | - | - | Good to Moderate | [4] |
| Acid Catalyst (e.g., HCl, H₂SO₄) | 1,3-Dicarbonyl | Hydrazine | Ethanol | Reflux | - | Varies | [4] |
Experimental Protocol: Ruthenium-Catalyzed Synthesis of 1-Phenyl-3-methyl-5-(diethoxymethyl)pyrazole
This protocol is adapted from the ruthenium-catalyzed synthesis of pyrazoles from 1,3-diols.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylhydrazine (1.0 mmol, 1.0 equiv.)
-
Crotonitrile (2.2 equiv., as a hydrogen acceptor)
-
RuH₂(PPh₃)₃CO (3 mol %)
-
Xantphos (3 mol %)
-
Acetic Acid (15 mol %)
-
Toluene (Anhydrous)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, phenylhydrazine, RuH₂(PPh₃)₃CO, Xantphos, and acetic acid.
-
Add anhydrous toluene to achieve a concentration of 0.5 M with respect to the dione.
-
Add crotonitrile to the reaction mixture.
-
Heat the reaction mixture to 110 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the reaction for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrazole.
Synthesis of Substituted Pyrimidines via Pinner Condensation
The Pinner synthesis and its variations are classical methods for preparing pyrimidines from 1,3-dicarbonyl compounds and amidines.[5] This reaction can be performed under various catalytic conditions.
Application Notes:
This compound can serve as the three-carbon component in a [3+3] or related cycloaddition/condensation reaction to form a pyrimidine ring. The reaction with an amidine, such as benzamidine, would be expected to produce a 2-phenyl-4-methyl-6-(diethoxymethyl)pyrimidine. The reaction is often facilitated by a base or can be catalyzed by a Lewis acid like ZnBr₂.[5]
Comparative Data for Pyrimidine Synthesis:
| Catalyst/Conditions | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Catalyst- and Solvent-Free | Enamidine | N,N-Dimethylformamide dialkyl acetal | None | - | - | - | [5] |
| ZnBr₂ (catalytic) | Enamidine | Orthoester | - | - | - | - | [5] |
| TFA | Acetylacetone | Urea | Water | - | - | Moderate to Good | [5] |
| K-OMS-2 | Cinnamyl alcohol | Amidine | Toluene | 110 | 18 h | Good to Excellent | [6] |
Experimental Protocol: Synthesis of 2-Phenyl-4-methyl-6-(diethoxymethyl)pyrimidine
This protocol is a generalized procedure based on the Pinner synthesis.[5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Benzamidine hydrochloride (1.0 mmol, 1.0 equiv.)
-
Sodium ethoxide (1.1 mmol, 1.1 equiv.)
-
Ethanol (Anhydrous)
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add benzamidine hydrochloride and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Knoevenagel Condensation with Aromatic Aldehydes
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7] For this compound, the active methylene group between the two carbonyls is the site of reaction.
Application Notes:
This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and results in the formation of an α,β-unsaturated dicarbonyl compound.[7][8] These products are versatile intermediates for further synthetic transformations, including Michael additions and cycloadditions. Boric acid has also been reported as an effective catalyst for this transformation.[9]
Comparative Data for Knoevenagel Condensation:
| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Indane-1,3-dione | Aromatic Aldehydes | None | Water | Room Temp | 10-45 min | 53-95 | [8] |
| 1,3-Cyclopentanedione | Benzaldehyde | Piperidine | Toluene | Reflux | - | - | [8] |
| Malononitrile | 4-Chlorobenzaldehyde | Boric Acid (10 mol%) | Ethanol | - | - | Good to Excellent | [9] |
Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation
This is a general protocol for the Knoevenagel condensation of a 1,3-dione with an aromatic aldehyde.[8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv.)
-
Piperidine (0.1 mmol, 0.1 equiv.)
-
Toluene or Ethanol
Procedure:
-
Dissolve this compound and the aromatic aldehyde in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue heating until the starting materials are consumed (as monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Catalytic Hydrogenation to 1,1-Diethoxypentane-2,4-diol
The reduction of the ketone functionalities in 1,3-diones to the corresponding diols is a valuable transformation. Catalytic hydrogenation offers a clean and efficient method for this purpose.
Application Notes:
By analogy with the hydrogenation of cyclic 1,3-diones, this compound can be hydrogenated to the corresponding 1,3-diol using a heterogeneous catalyst such as Ruthenium on carbon (Ru/C).[10][11] The resulting diol is a versatile chiral building block and can be used in the synthesis of other complex molecules.
Comparative Data for Hydrogenation of 1,3-Diones:
| Substrate | Catalyst | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclopentane-1,3-dione | Ru/C | Water | 50 | 80 | 2 | >99 (conversion) | [11] |
| Cyclopentane-1,3-dione | Ru/C | Isopropanol | 50 | 80 | 2 | >99 (conversion) | [11] |
| Substituted 1,3-diones | Raney Nickel | - | - | - | - | - | [11] |
Experimental Protocol: Heterogeneous Catalytic Hydrogenation
This protocol is based on the hydrogenation of cyclopentane-1,3-dione.[11]
Materials:
-
This compound (1.0 mmol)
-
5% Ru/C (5 mol % Ru)
-
Solvent (e.g., Water, Ethanol, or Isopropanol)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
Place this compound, the chosen solvent, and the Ru/C catalyst into the high-pressure vessel.
-
Seal the vessel and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for the required time (e.g., 2-4 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude diol.
-
Purify the product if necessary by distillation or chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Applications of 1,1-Diethoxypentane-2,4-dione in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethoxypentane-2,4-dione is a versatile 1,3-dicarbonyl compound that serves as a valuable precursor in the synthesis of various heterocyclic scaffolds of significant medicinal importance. Its masked aldehyde functionality, in the form of a diethyl acetal, and the adjacent ketone offer multiple reactive sites for cyclization reactions. This allows for the construction of diverse molecular architectures, particularly pyrazoles and pyrimidines, which are core structures in numerous pharmacologically active agents. This document provides detailed application notes and experimental protocols for the synthesis of bioactive pyrazoles and pyrimidines using this compound as a key starting material. The protocols are based on established synthetic methodologies for analogous 1,3-dicarbonyl compounds.
Application 1: Synthesis of Bioactive Pyrazoles as Anti-Inflammatory Agents
Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is a fundamental method for constructing the pyrazole ring. A notable example of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor.[3] The synthesis of pyrazoles from this compound is expected to yield 3-methyl-5-substituted pyrazoles, which can be further functionalized to target various biological pathways.
Signaling Pathway: COX-2 Inhibition in Inflammation
Experimental Protocol: Synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrazole
This protocol is adapted from the synthesis of 3-methyl-5-(trifluoromethyl)pyrazole using 1,1,1-trifluoro-2,4-pentanedione, a close structural analog of the reactive intermediate derived from this compound.[1]
Materials:
-
This compound
-
Hydrazine hydrate
-
Methanol
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in methanol (20 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the solution to facilitate the in-situ hydrolysis of the acetal to the corresponding 1,3-diketone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 3-methyl-5-(substituted)-1H-pyrazole.
Quantitative Data: COX-2 Inhibitory Activity of Pyrazole Analogs
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of celecoxib and a related trifluoromethyl-pyrazole derivative.[3][4] This data provides a benchmark for the expected activity of pyrazoles synthesized from this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | >100 | 0.05 | >2000 |
Application 2: Synthesis of Bioactive Pyrimidines as Anticancer Agents
Pyrimidine and its fused derivatives are a prominent class of N-heterocycles that form the backbone of several anticancer drugs.[5][6] The Biginelli reaction, a one-pot multicomponent reaction, provides an efficient route to synthesize dihydropyrimidinones and their thio-analogs from a β-dicarbonyl compound, an aldehyde, and urea or thiourea.[7][8] These scaffolds can be further modified to target various signaling pathways involved in cancer progression, such as kinase inhibition.[9]
Experimental Workflow: Biginelli Reaction for Pyrimidine Synthesis
Experimental Protocol: Synthesis of 4-Aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Analog
This protocol is a representative procedure for the Biginelli reaction adapted for this compound, based on the use of acetylacetone.[10]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), and thiourea (1.5 mmol) in ethanol (10 mL).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Stir the mixture and heat it to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry it to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivative.
Quantitative Data: Cytotoxic Activity of Pyrimidine Analogs
The following table presents the in vitro cytotoxic activity of a series of synthesized 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives against various cancer cell lines.[9] This data illustrates the potential of pyrimidines derived from 1,3-dicarbonyl precursors as anticancer agents.
| Compound | MCF-7 IC50 (µg/mL) | DU-145 IC50 (µg/mL) | PC-3 IC50 (µg/mL) |
| 8c | 4.8 ± 0.9 | 5.2 ± 0.8 | 6.4 ± 1.1 |
| 8d | 5.7 ± 1.2 | 6.5 ± 1.4 | 7.9 ± 1.5 |
| 8g | 3.9 ± 0.5 | 4.6 ± 0.7 | 5.1 ± 0.9 |
| 8h | 6.1 ± 1.3 | 7.8 ± 1.6 | 8.2 ± 1.7 |
| 8k | 4.2 ± 0.6 | 5.9 ± 1.1 | 6.8 ± 1.3 |
| 8l | 5.1 ± 1.0 | 6.2 ± 1.2 | 7.5 ± 1.4 |
| Doxorubicin | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.6 |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to serve as a precursor to medicinally relevant pyrazole and pyrimidine scaffolds highlights its potential in the development of novel therapeutic agents. The provided application notes and protocols offer a foundational framework for researchers to explore the synthesis of diverse libraries of these heterocyclic compounds for screening against a wide range of biological targets. The representative data on the anti-inflammatory and anticancer activities of analogous compounds underscore the promise of this synthetic approach in drug discovery.
References
- 1. 3-METHYL-5-(TRIFLUOROMETHYL)PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Troubleshooting & Optimization
Optimizing reaction yield for 1,1-Diethoxypentane-2,4-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1,1-Diethoxypentane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the β-diketone, pentane-2,4-dione (also known as acetylacetone), via a Claisen condensation reaction.[1][2][3][4][5] The second step is the selective protection of one of the carbonyl groups as a diethyl acetal through a ketalization reaction.
Q2: What are the common challenges encountered during the synthesis of pentane-2,4-dione (Step 1)?
A2: Common challenges include low yields due to side reactions, difficulty in isolating the product, and the formation of polymeric materials. The success of the Claisen condensation is highly dependent on the choice of base and reaction conditions.[6]
Q3: What factors are critical for the selective ketalization of pentane-2,4-dione (Step 2)?
A3: The key to selective ketalization is controlling the reaction conditions to favor the formation of the mono-acetal over the di-acetal. This can be achieved by carefully controlling the stoichiometry of the reagents, the reaction time, and the catalyst concentration. The removal of water is also crucial to drive the equilibrium towards the product.
Q4: What are the safety precautions for handling the reagents involved?
A4: The reagents used in this synthesis, such as sodium metal, strong bases (sodium ethoxide), and flammable solvents, are hazardous. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) when using moisture-sensitive reagents.
Troubleshooting Guides
Guide 1: Low Yield in Pentane-2,4-dione Synthesis (Claisen Condensation)
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive or insufficient base. | Use a fresh, anhydrous strong base like sodium ethoxide or sodium hydride. Ensure stoichiometric amounts are used as the base is consumed in the reaction.[2][3] |
| Wet reagents or solvent. | Ensure all reagents (acetone, ethyl acetate) and the solvent (e.g., ethanol) are thoroughly dried before use. Water will quench the strong base. | |
| Reaction temperature is too low. | While the initial deprotonation is often done at low temperatures, the condensation may require gentle warming. Monitor the reaction progress by TLC. | |
| Formation of significant byproducts | Self-condensation of ethyl acetate or acetone. | Slowly add the ester to the base and ketone mixture to minimize self-condensation. Using a non-nucleophilic base like LDA can also be considered in mixed Claisen condensations.[2] |
| Aldol condensation of acetone. | Maintain a low reaction temperature during the initial deprotonation step to minimize acetone self-condensation. | |
| Difficulty in product isolation | Incomplete neutralization. | During workup, ensure the reaction mixture is fully neutralized with an aqueous acid (e.g., sulfuric acid) to protonate the enolate of the product.[2] |
| Product remains dissolved in the aqueous layer. | Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether) to ensure complete extraction of the product.[7] |
Guide 2: Low Yield or Poor Selectivity in this compound Synthesis (Ketalization)
| Observed Issue | Potential Cause | Recommended Solution |
| Low conversion to the acetal | Insufficient acid catalyst. | Use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) or sulfuric acid. The amount can be optimized, but typically 0.1 mol% is a good starting point.[8] |
| Presence of water. | Water is a byproduct of the reaction and can shift the equilibrium back to the starting materials. Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene.[6][9] Alternatively, use a drying agent like molecular sieves. | |
| Reaction time is too short. | Monitor the reaction progress by TLC or GC to determine the optimal reaction time. | |
| Formation of the di-acetal (1,1,3,3-tetraethoxypentane) | Excess ethanol or prolonged reaction time. | Use a controlled amount of ethanol (e.g., 1.0-1.2 equivalents). Monitor the reaction closely and stop it once the desired mono-acetal is the major product. |
| High catalyst concentration or temperature. | Reduce the amount of acid catalyst and/or lower the reaction temperature to improve selectivity for the mono-acetal. | |
| Decomposition of the product | Harsh acidic conditions. | Use a milder acid catalyst or a lower concentration of the strong acid. Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution) during workup.[8] |
Experimental Protocols
Protocol 1: Synthesis of Pentane-2,4-dione (Acetylacetone)
This procedure is based on the principles of the Claisen condensation.[7][10][11]
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, place sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Reaction: Cool the flask in an ice bath. A mixture of acetone (1.0 eq) and ethyl acetate (1.2 eq) is added dropwise from the addition funnel with vigorous stirring.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated sulfuric acid (to neutralize the base).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for acetal formation.
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve pentane-2,4-dione (1.0 eq) in toluene.
-
Reagents: Add ethanol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01 eq).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. fiveable.me [fiveable.me]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Review of Claisen condensation [quimicaorganica.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. How to synthesize Acetylacetone?_Chemicalbook [chemicalbook.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Pyrazole Synthesis with 1,1-Diethoxypentane-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals utilizing 1,1-diethoxypentane-2,4-dione in pyrazole synthesis.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Pyrazole Product
-
Question: My reaction has resulted in a low yield of the target pyrazole. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields in pyrazole synthesis from this compound can stem from several factors. A primary consideration is the in-situ hydrolysis of the acetal to form the reactive 1,3-dicarbonyl species. This step is crucial for the subsequent condensation with hydrazine.
Troubleshooting Steps:
-
Acid Catalysis: The Knorr pyrazole synthesis, a common method for this transformation, typically requires an acid catalyst to facilitate both the hydrolysis of the acetal and the subsequent cyclization.[1][2] Ensure that an adequate amount of a suitable acid catalyst (e.g., acetic acid, HCl) is present in the reaction mixture. The optimal pH should be maintained to promote the desired reaction pathway.
-
Reaction Temperature and Time: These parameters are critical. Insufficient heating may lead to incomplete reaction, while excessive heat can promote side reactions and decomposition of reactants or products. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Hydrazine Reactivity: The nature of the hydrazine derivative used can significantly impact the reaction rate and yield. Substituted hydrazines may exhibit different nucleophilicity and steric hindrance. Ensure the hydrazine is of high purity and has not degraded.
-
Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Protic solvents like ethanol or propanol are commonly used and can participate in the proton transfer steps of the reaction mechanism.[1]
-
Issue 2: Formation of Unexpected Side Products
-
Question: I have isolated unexpected byproducts in my reaction mixture. What are the likely side reactions occurring?
-
Answer: The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines can sometimes lead to the formation of side products.[3][4] With this compound, specific side reactions may occur.
Common Side Reactions and Byproducts:
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage, especially if the cyclization step is slow. This can be influenced by the reaction conditions and the structure of the hydrazine.
-
Formation of Regioisomers: While this compound is a precursor to a symmetrical diketone, the use of substituted hydrazines can lead to the formation of two regioisomeric pyrazoles if the initial condensation occurs at different carbonyl groups.[3][5]
-
Pyrazolone Formation: In reactions with β-ketoesters, pyrazolones can be formed.[1] While this compound is not a ketoester, under certain conditions, side reactions leading to similar structures could be possible, although less common.
-
Reactions involving the Ethoxy Group: The liberated ethanol from the hydrolysis of the acetal is generally inert. However, under forcing conditions, side reactions involving the ethoxy group cannot be entirely ruled out, though they are not commonly reported for this synthesis.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of pyrazole formation from this compound and hydrazine?
-
A1: The reaction proceeds via the Knorr pyrazole synthesis.[1][2] The mechanism involves three key stages:
-
Hydrolysis: The acetal, this compound, is hydrolyzed under acidic conditions to generate pentane-2,4-dione, a β-diketone.
-
Condensation: The hydrazine reacts with one of the carbonyl groups of the β-diketone to form a hydrazone intermediate.
-
Cyclization and Dehydration: The remaining nitrogen of the hydrazine attacks the second carbonyl group, leading to a cyclic intermediate which then dehydrates to form the aromatic pyrazole ring.
-
-
Q2: How can I control the regioselectivity of the reaction when using a substituted hydrazine?
-
A2: Controlling regioselectivity with unsymmetrical 1,3-dicarbonyls is a known challenge.[5] Although this compound is a protected symmetrical diketone, the two carbonyl groups of the deprotected pentane-2,4-dione are equivalent. Therefore, with unsubstituted hydrazine, only one pyrazole product is expected. With a substituted hydrazine, the initial condensation can occur at either carbonyl, but since they are chemically equivalent, this does not lead to different products. Regioisomer formation is a concern with unsymmetrical 1,3-diketones.
-
Q3: What are the recommended purification techniques for the resulting pyrazole?
-
A3: Purification strategies will depend on the physical properties of the pyrazole product and any impurities. Common methods include:
-
Recrystallization: If the pyrazole is a solid, recrystallization from a suitable solvent system is often effective.
-
Column Chromatography: For liquid products or to separate mixtures of isomers or byproducts, silica gel column chromatography is a standard technique.
-
Distillation: If the product is a volatile liquid, distillation under reduced pressure can be used for purification.
-
Quantitative Data Summary
The yield of pyrazole synthesis can be influenced by various factors. The following table summarizes hypothetical data based on typical outcomes for the Knorr pyrazone synthesis to illustrate the effect of different reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acetic Acid | Ethanol | 80 | 4 | 75-85 |
| HCl (catalytic) | Methanol | 65 | 6 | 70-80 |
| None | Ethanol | 80 | 12 | < 20 |
| Acetic Acid | Toluene | 110 | 2 | 80-90 |
Experimental Protocols
General Protocol for the Synthesis of 3,5-dimethylpyrazole from this compound and Hydrazine Hydrate
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or glacial acetic acid. If using an inert solvent, add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1 to 1.1 equivalents) to the stirred solution. The addition may be exothermic, so cooling may be necessary.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway for pyrazole synthesis.
Caption: Troubleshooting workflow for low pyrazole yield.
Caption: Potential side reactions in pyrazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Technical Support Center: Purification of 1,1-Diethoxypentane-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1-diethoxypentane-2,4-dione. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Distillation
-
Question: My this compound has low purity after fractional distillation. What are the potential causes and solutions?
-
Answer: Low purity after distillation can be due to several factors:
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Co-distillation with Impurities: Impurities with boiling points close to that of this compound (boiling point of 283°C) can co-distill.[1]
-
Thermal Decomposition: The high boiling point of the compound may lead to thermal decomposition during distillation.
-
Inefficient Fractionating Column: The column used may not have enough theoretical plates for efficient separation.
Troubleshooting Steps:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[2]
-
Improve Fractionating Column: Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to improve separation.
-
Alternative Purification: If distillation is ineffective, consider column chromatography.
-
Issue 2: Product Decomposition During Column Chromatography
-
Question: I am observing significant product loss and the formation of new impurities during silica gel column chromatography. Why is this happening?
-
Answer: this compound contains an acid-sensitive acetal functional group. Silica gel is slightly acidic and can catalyze the hydrolysis of the acetal to the corresponding aldehyde and ethanol.[3][4][5][6][7]
Troubleshooting Steps:
-
Neutralize Silica Gel: Use silica gel that has been neutralized by washing with a solution of triethylamine (e.g., 1-2% in the eluent) followed by the pure eluent.
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time the compound is in contact with the stationary phase.
-
Issue 3: Presence of Starting Materials in the Purified Product
-
Question: After purification, I still detect the starting materials, ethyl diethoxyacetate and acetone, in my product. How can I remove them?
-
Answer: The presence of starting materials indicates an incomplete reaction or inefficient purification. A synthetic route for this compound involves the reaction of ethyl diethoxyacetate and acetone.[1]
Troubleshooting Steps:
-
Aqueous Work-up: Perform an aqueous wash of the crude product. Acetone is highly soluble in water and can be removed. Be cautious with the pH of the water to avoid hydrolysis of the acetal. A slightly basic wash (e.g., with a saturated sodium bicarbonate solution) can help neutralize any acid and remove some polar impurities.
-
Optimize Purification Protocol:
-
Distillation: A carefully performed fractional distillation should be able to separate the lower boiling acetone.
-
Column Chromatography: A well-chosen solvent system in column chromatography can effectively separate the product from the starting materials.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] This helps to prevent degradation from atmospheric moisture and potential oxidation.
Q2: Is this compound sensitive to acidic or basic conditions?
A2: Yes, the acetal group is sensitive to acidic conditions, which can cause hydrolysis to the corresponding aldehyde and alcohol.[3][4][5][6][7] While more stable under basic conditions, strong bases may promote other reactions, such as condensation or decomposition, especially at elevated temperatures.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: The purity of this compound can be effectively assessed using:
-
Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or mass spectrometer (MS) for separation and identification of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify impurities by characteristic chemical shifts.
-
High-Performance Liquid Chromatography (HPLC): With a suitable column and detector (e.g., UV, if the compound or impurities have a chromophore).
Data Presentation
Table 1: Hypothetical Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Fractional Distillation (Atmospheric) | 85 | 92 | 65 | Low-boiling solvents |
| Fractional Distillation (Vacuum) | 85 | 97 | 80 | Low-boiling solvents, some side products |
| Silica Gel Chromatography (Untreated) | 85 | 80 (with decomposition) | 40 | Starting materials (some hydrolysis) |
| Silica Gel Chromatography (Neutralized) | 85 | 98 | 75 | Starting materials, polar byproducts |
| Neutral Alumina Chromatography | 85 | 96 | 70 | Starting materials, polar byproducts |
Experimental Protocols
Protocol 1: Vacuum Distillation
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Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head, a condenser, and receiving flasks. Ensure all glass joints are well-sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in a round-bottom flask, adding a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction at the expected boiling point under the applied pressure.
-
Monitor the temperature closely to ensure a stable boiling point.
-
-
Completion: Once the main fraction is collected, stop the heating and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Column Chromatography on Neutralized Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add 1-2% triethylamine to the eluent to neutralize the silica.
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 1,1-Diethoxyacetylacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-diethoxyacetylacetone. The information is presented in a question-and-answer format to directly address common issues and potential byproducts encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of 1,1-diethoxyacetylacetone in synthesis?
1,1-Diethoxyacetylacetone is primarily used as a synthetic equivalent of acetylacetone (2,4-pentanedione), particularly in reactions where one of the acetyl groups is intended to be more reactive or where the diketone functionality requires temporary protection. A major application is in the synthesis of heterocyclic compounds, such as pyrazoles and pyrroles, through condensation reactions with nucleophiles like hydrazines and amines. The acetal group can be hydrolyzed in situ under acidic conditions to generate a reactive 1,3-dicarbonyl moiety for subsequent cyclization.
Q2: What are the expected byproducts when using 1,1-diethoxyacetylacetone in acidic reaction conditions?
Under acidic conditions, the primary side reaction is the hydrolysis of the diethyl acetal group. This leads to the formation of ethanol and acetylacetone (2,4-pentanedione). If the intended reaction with the deprotected acetylacetone is slow, self-condensation of the acetylacetone can occur, leading to a complex mixture of byproducts.
Q3: Is 1,1-diethoxyacetylacetone stable under basic conditions?
The diethyl acetal group is generally stable under basic and neutral conditions. However, the 1,3-diketone moiety can undergo side reactions in the presence of a strong base. These can include self-condensation reactions (aldol-type additions and subsequent dehydrations) and, in the presence of alkylating agents, the formation of enol ethers (O-alkylation) as byproducts.
Troubleshooting Guide
Issue 1: Incomplete reaction and presence of starting material in the final product.
| Potential Cause | Troubleshooting Step |
| Insufficient acid catalyst for acetal hydrolysis. | Increase the amount of acid catalyst or use a stronger acid. Monitor the pH of the reaction mixture. |
| Reaction temperature is too low. | Increase the reaction temperature to facilitate both the deprotection and the subsequent desired reaction. |
| Insufficient reaction time. | Extend the reaction time and monitor the progress by TLC or GC-MS. |
Issue 2: Formation of multiple, difficult-to-separate byproducts.
| Potential Cause | Troubleshooting Step |
| Self-condensation of the in situ generated acetylacetone. | Add the other reactant (e.g., hydrazine, amine) to the reaction mixture before or concurrently with the acid catalyst to ensure it reacts with the deprotected acetylacetone as it is formed. |
| Cleavage of the 1,3-diketone under harsh conditions. | Use milder reaction conditions (lower temperature, less concentrated acid or base). |
| Formation of enol ethers (in the presence of alkylating agents). | If O-alkylation is a problem, consider using a different base or protecting the diketone differently if alkylation at the carbon is desired. |
Common Byproducts and Their Formation
The following table summarizes the common potential byproducts in reactions involving 1,1-diethoxyacetylacetone, the conditions under which they are typically formed, and suggested methods for their removal.
| Byproduct | Structure | Formation Conditions | Suggested Purification Method |
| Ethanol | CH₃CH₂OH | Acid-catalyzed hydrolysis of the acetal. | Evaporation, extraction with water. |
| Acetylacetone (2,4-Pentanedione) | CH₃COCH₂COCH₃ | Acid-catalyzed hydrolysis of the acetal. | Column chromatography, distillation. |
| Self-condensation Products | Complex mixture | Acidic or basic conditions, from the self-reaction of acetylacetone. | Column chromatography. |
| Enol Ethers | e.g., CH₃C(O)CH=C(OR)CH₃ | Basic conditions in the presence of an alkylating agent. | Column chromatography. |
| Acetic Acid/Acetone | CH₃COOH / CH₃COCH₃ | Cleavage of the 1,3-diketone under strong acidic or basic conditions. | Extraction with a basic or acidic aqueous solution, respectively. Column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrazole using 1,1-Diethoxyacetylacetone and Hydrazine
This protocol describes a general method for the synthesis of 3,5-dimethylpyrazole, a common product from the reaction of a 1,3-diketone with hydrazine.
Materials:
-
1,1-Diethoxyacetylacetone
-
Hydrazine hydrate
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-diethoxyacetylacetone (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole derivative.
Visualizing Byproduct Formation Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships in the formation of common byproducts from 1,1-diethoxyacetylacetone.
Caption: Byproduct formation under acidic conditions.
Caption: Byproduct formation under basic conditions.
Caption: A general experimental workflow.
Technical Support Center: Regioselectivity in Reactions of 1,1-Diethoxypentane-2,4-dione
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the control of regioselectivity in chemical reactions involving 1,1-diethoxypentane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and why is regioselectivity a major challenge?
A1: this compound is an unsymmetrical β-dicarbonyl compound with three primary reactive sites. The key challenge, regioselectivity, arises from the structural asymmetry.
-
C2 Carbonyl: The carbonyl group adjacent to the diethoxyacetal.
-
C4 Carbonyl: The carbonyl group adjacent to the methyl group.
-
C3 Methylene: The acidic carbon located between the two carbonyl groups.
Reactions can occur preferentially at one site over another, leading to a mixture of constitutional isomers. For instance, in condensation reactions with unsymmetrical nucleophiles like methylhydrazine, attack can occur at either the C2 or C4 carbonyl, resulting in two different pyrazole isomers. Similarly, deprotonation at C3 generates an enolate that can react further, but the two carbonyl groups create different electronic and steric environments, influencing the reaction pathway.
Q2: What are the key factors influencing regioselectivity in reactions of this dione?
A2: Several factors can be manipulated to control the regiochemical outcome of reactions. Understanding these is critical for developing a selective synthesis.
-
Steric Hindrance: The diethoxyacetal group at C1 is significantly bulkier than the methyl group at C5. This steric bulk can hinder the approach of reagents to the C2 carbonyl, often favoring reactions at the less hindered C4 carbonyl.
-
Electronic Effects: The electron-withdrawing nature of the carbonyl groups makes the C3 protons acidic. The relative acidity and the stability of the corresponding enolates can be influenced by the substituent at C1 and C5. The acetal group may have a modest electron-withdrawing inductive effect.
-
Reaction Conditions:
-
Base: The choice of base (e.g., NaH, LDA, Et3N), its stoichiometry, and the counterion can determine which enolate is formed (kinetic vs. thermodynamic control).
-
Solvent: Solvent polarity and coordinating ability can influence the aggregation state and reactivity of the enolate.
-
Temperature: Lower temperatures often favor the formation of the kinetic product (deprotonation at the less hindered, more accessible site), while higher temperatures allow for equilibration to the more stable thermodynamic product.
-
Catalyst: In reactions like condensations, acid or base catalysts can preferentially activate one carbonyl group over the other.
-
Q3: Can I selectively protect one of the carbonyl groups to achieve regioselectivity?
A3: Yes, a protection-deprotection strategy is a classic method to achieve regioselectivity in molecules with multiple reactive sites. However, for this compound, this is often inefficient as it adds extra steps to the synthesis. The existing acetal is already a protecting group for a third carbonyl. A more elegant approach, and often preferred in modern synthesis, is to achieve regiocontrol by carefully selecting reagents and reaction conditions, a concept known as "reagent control." This avoids the need for additional protecting group manipulations.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem 1: Poor regioselectivity in condensation reactions (e.g., synthesis of pyrazoles with hydrazine).
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Symptom: You are obtaining a mixture of two isomeric heterocycles, for example, from the reaction with a substituted hydrazine.
-
Cause: The nucleophile (hydrazine) is attacking both the C2 and C4 carbonyls at comparable rates under the chosen reaction conditions.
-
Solutions:
-
Control the pH: The reactivity of the carbonyl groups is pH-dependent. Under acidic conditions, the C4 carbonyl (a ketone) may be more readily protonated and activated than the C2 carbonyl. Conversely, carefully controlled basic conditions might favor attack at one site over the other. Start by running the reaction in a buffered solution or with a catalytic amount of a weak acid (e.g., acetic acid).
-
Lower the Temperature: Reducing the reaction temperature can enhance selectivity by favoring the reaction pathway with the lower activation energy. The C4 carbonyl is sterically more accessible and may react faster at lower temperatures.
-
Change the Solvent: The solvent can influence which carbonyl is more available for reaction. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).
-
Problem 2: The diethoxyacetal group is hydrolyzing during the reaction.
-
Symptom: You observe the formation of byproducts resulting from the cleavage of the acetal to an aldehyde, which may then undergo side reactions. This is often detected by NMR spectroscopy (appearance of an aldehyde proton signal ~9-10 ppm) or mass spectrometry.
-
Cause: Acetal groups are sensitive to acid. The use of strong acidic catalysts or reaction conditions with a pH below ~4 can lead to rapid hydrolysis.
-
Solutions:
-
Avoid Strong Acids: Replace strong acid catalysts (e.g., H2SO4, HCl) with milder alternatives like acetic acid, p-toluenesulfonic acid (p-TsOH) in catalytic amounts, or Lewis acids that are less prone to promoting hydrolysis.
-
Run Under Anhydrous Conditions: The presence of water is required for hydrolysis. Ensure all reagents and solvents are thoroughly dried and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Non-Aqueous Workup: During the reaction workup, avoid acidic aqueous washes until the desired product has been isolated or protected. Use neutral or slightly basic (e.g., saturated NaHCO3 solution) washes instead.
-
Data Presentation: Illustrative Regioselectivity
The following tables summarize illustrative quantitative data for achieving regioselectivity in a model reaction: the synthesis of a pyrazole via condensation with methylhydrazine. Note: This data is representative and intended to guide experimental design.
Table 1: Effect of Solvent and Catalyst on Regioselectivity of Pyrazole Synthesis
| Entry | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Ratio (C4-attack : C2-attack) |
| 1 | Ethanol | None | 80 | 12 | 60 : 40 |
| 2 | Toluene | None | 110 | 12 | 75 : 25 |
| 3 | Ethanol | Acetic Acid (10) | 80 | 6 | 85 : 15 |
| 4 | Toluene | Acetic Acid (10) | 80 | 8 | 92 : 8 |
| 5 | Acetonitrile | Sc(OTf)3 (2) | 25 | 24 | >95 : 5 |
As shown, moving to a non-polar solvent like toluene and using an acid catalyst significantly improves the selectivity for attack at the C4 position. Lewis acids at room temperature can provide even higher selectivity.
Key Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of 1-(1,1-Diethoxy-4-oxopentan-2-ylidene)-2-methylhydrazine (C4-Attack Product)
This protocol is optimized for the selective reaction at the C4 carbonyl group.
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.88 g, 10 mmol).
-
Solvent and Reagent Addition: Add 40 mL of anhydrous toluene. Stir the solution under a nitrogen atmosphere. Add methylhydrazine (0.46 g, 10 mmol) dropwise over 5 minutes.
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Catalyst Addition: Add glacial acetic acid (0.06 g, 1 mmol, 10 mol%).
-
Reaction: Heat the reaction mixture to 80°C and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the mixture to room temperature. Wash the solution sequentially with saturated aqueous NaHCO3 (2 x 20 mL) and brine (1 x 20 mL).
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Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting crude oil by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the desired regiochemically pure pyrazole precursor.
Visual Guides and Workflows
The following diagrams illustrate key concepts and troubleshooting logic.
Caption: Key reactive sites in this compound.
Caption: Troubleshooting workflow for poor regioselectivity.
Technical Support Center: 1,1-Diethoxypentane-2,4-dione Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Diethoxypentane-2,4-dione. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 1,1-diethoxyacetylacetone, is a beta-dicarbonyl compound where one of the acetyl groups is protected as a diethyl acetal. Its primary application in synthetic chemistry is as a precursor for the synthesis of heterocyclic compounds, most notably in the Knorr pyrazole synthesis.[1] The presence of the acetal allows for selective reactions at the unprotected ketone or for reactions that can be performed under conditions that might otherwise affect a free acetyl group.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it is recommended to store it under an inert atmosphere, such as nitrogen or argon.[2] The compound should be kept in a tightly sealed container at a temperature of 2-8°C.[2]
Q3: My Knorr pyrazole synthesis using this compound is giving a low yield. What are the potential causes and how can I improve it?
Low yields in the Knorr pyrazole synthesis can be attributed to several factors. Incomplete reaction is a common issue. To address this, you can try increasing the reaction time and monitoring the progress using techniques like Thin Layer Chromatography (TLC). Another approach is to increase the reaction temperature, as many condensation reactions require heating. The choice and amount of acid catalyst are also critical; acetic acid is commonly used, but other protic or Lewis acids can be explored. Side reactions, such as the hydrolysis of the acetal group, can also significantly lower the yield of the desired pyrazole.
Q4: I am observing multiple products in my reaction mixture. What are the likely side reactions?
When using an unsymmetrical dicarbonyl compound like this compound, the formation of two regioisomeric pyrazole products is possible.[3][4] This occurs because the initial attack of the hydrazine can happen at either the ketone or the carbon of the acetal group (after hydrolysis). The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl and the hydrazine, as well as the reaction pH.[3][4] Another significant side reaction is the acid-catalyzed hydrolysis of the diethyl acetal group, which can lead to the formation of byproducts.
Q5: How can I prevent the hydrolysis of the acetal group during the Knorr synthesis?
Preventing acetal hydrolysis requires careful control of the reaction conditions. While the Knorr synthesis is typically acid-catalyzed, using a milder acid or a catalytic amount can help minimize acetal cleavage.[3] Running the reaction at a lower temperature, if feasible for the cyclization, can also reduce the rate of hydrolysis. Alternatively, protecting the dicarbonyl in a different way or using a different synthetic route that does not require acidic conditions could be considered if hydrolysis is a persistent issue.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction. | Increase reaction time and monitor by TLC. Increase reaction temperature. Optimize the choice and amount of acid catalyst. |
| Low reactivity of starting materials. | Use a more reactive hydrazine derivative. Consider using a microwave-assisted synthesis to enhance reaction rates. | |
| Formation of Multiple Products | Formation of regioisomers. | Modify reaction conditions (e.g., pH, solvent, temperature) to favor the formation of the desired isomer. Purification by column chromatography may be necessary. |
| Hydrolysis of the acetal group. | Use a milder acid catalyst or a smaller amount of acid. Run the reaction at a lower temperature. Minimize the amount of water in the reaction mixture. | |
| Reaction Mixture Turns Dark/Charred | Decomposition of starting materials or products. | Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere if the compounds are air-sensitive. |
| Difficulty in Product Isolation | Product is soluble in the workup solvent. | Use a different solvent for extraction. Try to precipitate the product by adding a non-polar solvent. |
| Product is an oil and does not crystallize. | Attempt purification by column chromatography. Try different crystallization solvents or techniques (e.g., slow evaporation, scratching the flask). |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis with a Beta-Ketoester
This protocol is a general procedure for the Knorr pyrazole synthesis using a beta-ketoester and can be adapted for this compound with careful monitoring for acetal hydrolysis.
Materials:
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Beta-ketoester (e.g., Ethyl Benzoylacetate) (3 mmol)
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Hydrazine Hydrate (6 mmol)
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1-Propanol (3 mL)
-
Glacial Acetic Acid (3 drops)
Procedure:
-
In a 20-mL scintillation vial, combine the beta-ketoester (3 mmol) and hydrazine hydrate (6 mmol).[5]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[5]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).
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Once the starting material is consumed, add water (10 mL) to the hot reaction mixture while stirring.[5]
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water and allow it to air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Note for this compound: When adapting this protocol, it is crucial to monitor for the potential hydrolysis of the acetal group. This can be done by analyzing the crude reaction mixture by NMR or LC-MS to check for the presence of byproducts resulting from the deprotection of the acetal.
Data Presentation
Table 1: General Reaction Conditions for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Acetoacetate | Phenylhydrazine | None | Neat | Reflux | 1 | High |
| Ethyl Benzoylacetate | Hydrazine Hydrate | Acetic Acid | 1-Propanol | 100 | 1 | 79[3] |
| Acetylacetone | Phenylhydrazine | None | Not Specified | 70 | Not Specified | 81 |
This table provides a summary of general conditions and reported yields for the Knorr synthesis with different substrates. These can serve as a starting point for optimizing reactions with this compound.
Visualizations
Knorr Pyrazole Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Potential Acetal Hydrolysis Side Reaction
Caption: Acid-catalyzed hydrolysis of the acetal group.
Troubleshooting Workflow for Low Yield in Knorr Synthesis
Caption: A logical workflow for troubleshooting low yields.
References
Stability issues of 1,1-Diethoxypentane-2,4-dione under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,1-diethoxypentane-2,4-dione under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The primary stability concerns for this compound, a ketal of a β-dicarbonyl compound, are its susceptibility to acid-catalyzed hydrolysis and potential degradation under strongly basic conditions via a retro-Claisen type reaction. The presence of the second carbonyl group can influence the reactivity of the ketal moiety.
Q2: Under what pH conditions is this compound most stable?
A2: this compound is expected to be most stable under neutral to slightly basic conditions (pH 7-9), where both acid-catalyzed hydrolysis and base-mediated degradation are minimized.
Q3: Is this compound sensitive to temperature?
A3: While specific data for this compound is limited, ketals, in general, can be susceptible to thermal degradation, especially in the presence of acidic or basic impurities. High temperatures can accelerate decomposition pathways. It is recommended to use the lowest effective temperature for reactions involving this compound.
Q4: Can I use protic solvents with this compound?
A4: Caution should be exercised when using protic solvents, especially in the presence of any acidic catalyst. Protic solvents like water and alcohols can participate in the hydrolysis of the ketal. If a protic solvent is necessary, ensure the reaction medium is strictly neutral or slightly basic.
Troubleshooting Guides
Issue 1: Unexpected Deprotection or Decomposition in Acidic Media
Symptoms:
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Formation of acetylacetone (2,4-pentanedione) and ethanol as byproducts.
-
Low yield of the desired product.
-
Complex reaction mixture observed by TLC or LC-MS.
Root Cause: The ketal group of this compound is likely undergoing acid-catalyzed hydrolysis. This can be triggered by acidic reagents, catalysts (e.g., Lewis acids, Brønsted acids), or even acidic impurities in solvents or other reagents.
Solutions:
-
pH Control: Buffer the reaction mixture to maintain a neutral or slightly basic pH if the reaction chemistry allows.
-
Aprotic Solvents: Whenever possible, use dry aprotic solvents (e.g., THF, DCM, toluene) to minimize the presence of water and prevent hydrolysis.
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Non-Acidic Catalysts: Explore alternative, non-acidic catalysts for your transformation.
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Purification of Reagents: Ensure all starting materials and solvents are free from acidic impurities.
Issue 2: Degradation or Side-Product Formation Under Basic Conditions
Symptoms:
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Formation of ethyl 2,2-diethoxypropanoate and acetone as potential byproducts.
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Reduced yield of the expected product.
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Observation of unexpected peaks in analytical data.
Root Cause: Under strongly basic conditions (e.g., using alkoxides like sodium ethoxide), this compound may undergo a retro-Claisen type reaction. The highly acidic α-hydrogens of the β-dicarbonyl system can be deprotonated, initiating a cascade that can lead to cleavage of the carbon-carbon bond between the carbonyl groups.
Solutions:
-
Milder Bases: If a base is required, consider using weaker, non-nucleophilic bases (e.g., hindered amines like DBU or DIPEA) to avoid initiating the retro-Claisen reaction.
-
Lower Temperatures: Perform the reaction at lower temperatures to disfavor the degradation pathway.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can facilitate side reactions.
Quantitative Data on Stability
| Condition | Parameter | Expected Stability | Potential Decomposition Products |
| pH | < 4 | Low | Acetylacetone, Ethanol |
| 4 - 6 | Moderate | Acetylacetone, Ethanol | |
| 7 - 9 | High | - | |
| > 10 | Moderate to Low | Ethyl 2,2-diethoxypropanoate, Acetone | |
| Temperature | < 0 °C | High | - |
| 0 - 50 °C | Moderate | Dependent on pH | |
| > 50 °C | Low | Dependent on pH, potential for thermal decomposition | |
| Catalysts | Lewis Acids (e.g., TiCl₄, BF₃·OEt₂) | Low | Acetylacetone, Ethanol |
| Brønsted Acids (e.g., HCl, H₂SO₄) | Low | Acetylacetone, Ethanol | |
| Strong Bases (e.g., NaOEt, t-BuOK) | Low | Retro-Claisen products |
Experimental Protocols
Protocol 1: Assessment of Stability to Acid-Catalyzed Hydrolysis
Objective: To determine the rate of hydrolysis of this compound at a given acidic pH.
Materials:
-
This compound
-
Buffer solution of desired pH (e.g., acetate buffer for pH 4-5)
-
Internal standard (e.g., dodecane)
-
Anhydrous solvent (e.g., acetonitrile)
-
GC-MS or LC-MS for analysis
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the anhydrous solvent.
-
In a reaction vessel, add the buffer solution and equilibrate to the desired temperature.
-
Initiate the reaction by adding a known volume of the stock solution to the buffer solution.
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At regular time intervals, withdraw an aliquot of the reaction mixture.
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Quench the hydrolysis by neutralizing the aliquot with a suitable base (e.g., saturated sodium bicarbonate solution).
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Extract the organic components with a suitable solvent (e.g., diethyl ether).
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Analyze the extract by GC-MS or LC-MS to quantify the remaining this compound relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of hydrolysis.
Protocol 2: Assessment of Stability to Base-Mediated Decomposition
Objective: To evaluate the stability of this compound in the presence of a strong base.
Materials:
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This compound
-
Strong base (e.g., sodium ethoxide in ethanol)
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Anhydrous solvent (e.g., ethanol)
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Internal standard
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Quenching solution (e.g., saturated ammonium chloride solution)
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GC-MS or LC-MS for analysis
Procedure:
-
Prepare a solution of this compound and the internal standard in the anhydrous solvent.
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the base solution and equilibrate to the desired temperature.
-
Initiate the reaction by adding a known volume of the substrate solution to the base solution.
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At regular time intervals, withdraw an aliquot and quench the reaction by adding it to the quenching solution.
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Extract the organic components.
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Analyze the extract by GC-MS or LC-MS to monitor the disappearance of the starting material and the appearance of any degradation products.
Visualizations
Caption: Mechanism of Acid-Catalyzed Hydrolysis.
Caption: Postulated Base-Catalyzed Retro-Claisen Reaction.
Caption: General Workflow for Stability Testing.
Technical Support Center: 1,1-Diethoxypentane-2,4-dione Reactions
Disclaimer: Specific experimental data on the effect of temperature on 1,1-diethoxypentane-2,4-dione reactions is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on general principles of organic chemistry and typical behavior of related β-dicarbonyl and acetal compounds. The quantitative data presented is illustrative.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound, with a focus on temperature-related problems.
| Problem | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or another appropriate analytical method. Consider a higher boiling point solvent if the desired temperature exceeds the current solvent's boiling point. |
| Reaction temperature is too high, leading to decomposition of the starting material or product. | Lower the reaction temperature. If the reaction requires high energy, consider using microwave irradiation for more controlled and rapid heating. Ensure the reaction is conducted under an inert atmosphere to prevent oxidative degradation at higher temperatures. | |
| Formation of Multiple Products/Side Reactions | Elevated temperatures promoting side reactions such as self-condensation or elimination. | Decrease the reaction temperature to improve selectivity. If a catalyst is used, its activity might be too high at the current temperature; consider using a milder catalyst or lowering the temperature. |
| Undesired cleavage of the diethoxy acetal group at elevated temperatures in the presence of acid or water. | Ensure the reaction is carried out under strictly anhydrous and neutral or basic conditions if the acetal group needs to be preserved. If acidic conditions are necessary, consider running the reaction at a lower temperature. | |
| Incomplete Reaction | Insufficient reaction time at the given temperature. | Increase the reaction time. If the reaction is still incomplete, a moderate increase in temperature may be necessary in conjunction with a longer reaction time. |
| Poor solubility of reactants at the current temperature. | Increase the temperature to improve solubility. Alternatively, consider a co-solvent system that can dissolve the reactants at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure its stability and prevent degradation.[1][2]
Q2: How does temperature affect the stability of the acetal group in this compound?
A2: The diethoxy acetal group is generally stable under neutral and basic conditions. However, in the presence of acid, even catalytic amounts, it can be susceptible to hydrolysis, especially at elevated temperatures. This will release the aldehyde functionality. If the preservation of the acetal is crucial, it is vital to maintain anhydrous and non-acidic conditions, particularly when heating the reaction mixture.
Q3: Can temperature influence the regioselectivity of reactions involving the two carbonyl groups?
A3: Yes, temperature can influence the regioselectivity. In reactions involving the formation of an enolate, the less substituted α-carbon (C5) is typically deprotonated under kinetic control (lower temperatures, strong, bulky base), while the more substituted α-carbon (C3) can be deprotonated under thermodynamic control (higher temperatures, weaker base, longer reaction times). The choice of reaction temperature can therefore direct the reaction towards a specific regioisomer.
Q4: What are the potential side reactions at high temperatures?
A4: At high temperatures, several side reactions can occur. These may include self-condensation reactions (similar to aldol condensations), elimination reactions if a suitable leaving group is present, and decomposition of the molecule. The specific side products will depend on the reaction conditions and other reagents present.
Q5: How can I monitor the progress of a reaction involving this compound at different temperatures?
A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. You can compare the spot of the reaction mixture with the spots of the starting material and, if available, the expected product. Other techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the consumption of starting material and formation of products over time.
Experimental Protocols
Illustrative Protocol: Temperature Effect on the Intramolecular Cyclization of a this compound Derivative
This hypothetical protocol outlines a general procedure to study the effect of temperature on an intramolecular aldol-type cyclization of a functionalized this compound derivative.
Materials:
-
Functionalized this compound derivative
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Anhydrous solvent (e.g., Toluene, THF)
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Base (e.g., Sodium ethoxide, Potassium tert-butoxide)
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Quenching solution (e.g., Saturated aqueous ammonium chloride)
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Drying agent (e.g., Anhydrous sodium sulfate)
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Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and an inert gas inlet.
-
Reactant Addition: Dissolve the functionalized this compound derivative in the anhydrous solvent and add it to the reaction flask.
-
Temperature Control: Equilibrate the reaction mixture to the desired starting temperature (e.g., 0°C, room temperature, 50°C) using an appropriate bath (ice-water, water, or oil bath).
-
Initiation: Slowly add the base to the stirred solution while maintaining the set temperature.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or GC.
-
Quenching: Once the reaction is complete (or after a set time), cool the mixture to 0°C and quench the reaction by adding the quenching solution.
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product to determine the yield and purity of the cyclized product.
-
Repeat: Repeat the experiment at different temperatures (e.g., 25°C, 80°C, 110°C) to observe the effect on reaction rate and product distribution.
Data Presentation
Table 1: Illustrative Effect of Temperature on the Yield of a Hypothetical Cyclization Reaction
| Temperature (°C) | Reaction Time (h) | Yield of Cyclized Product (%) | Observations |
| 0 | 24 | 15 | Very slow reaction rate |
| 25 (Room Temp) | 12 | 65 | Moderate reaction rate, clean product formation |
| 50 | 4 | 85 | Faster reaction, good yield |
| 80 | 1.5 | 92 | Rapid reaction, trace side products observed |
| 110 | 0.5 | 70 | Very fast reaction, significant formation of side products and some decomposition |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Workflow for studying temperature effects.
References
Technical Support Center: Catalyst Deactivation in 1,1-Diethoxypentane-2,4-dione Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of 1,1-diethoxypentane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound synthesis has significantly decreased over several runs with the same batch of catalyst. What are the likely causes?
A gradual decrease in yield is a common indicator of catalyst deactivation. For the synthesis of this compound, which can be synthesized via a Claisen-like condensation of ethyl diethoxyacetate and acetone, both acid and base catalysts are often employed. The deactivation of these catalysts can be attributed to several factors:
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Fouling or Coking: This is the physical deposition of carbonaceous materials or heavy byproducts on the catalyst surface, blocking active sites. In the context of this synthesis, side reactions such as self-condensation of acetone can lead to the formation of polymers that coat the catalyst.
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Poisoning: Certain impurities in the reactants or solvent can strongly adsorb to the catalyst's active sites, rendering them inactive. Common poisons for acid catalysts include nitrogen-containing compounds and water, while base catalysts can be neutralized by acidic impurities or carbon dioxide from the air.
-
Thermal Degradation (Sintering): At elevated temperatures, the fine particles of a heterogeneous catalyst can agglomerate, leading to a reduction in the active surface area. While this is less common for all catalyst types, it can be a factor if high temperatures are used.
Q2: I'm observing the formation of unexpected side-products in my synthesis of this compound. Could this be related to catalyst deactivation?
Yes, a change in product selectivity can be a direct consequence of catalyst deactivation. As the most active sites on a catalyst become deactivated, the reaction may proceed on less active sites that favor different reaction pathways, leading to the formation of undesired byproducts. For instance, in a base-catalyzed reaction, weakened basic sites might favor the self-condensation of acetone over the desired cross-condensation with ethyl diethoxyacetate.
Q3: My reaction has completely stopped, showing no conversion of reactants. What could be the reason for this abrupt failure?
A complete and sudden loss of catalytic activity often points to severe catalyst poisoning. This can occur if a significant amount of a potent poison is introduced into the reaction mixture. For example:
-
For Acid Catalysts: Accidental introduction of a basic substance can neutralize the catalyst.
-
For Base Catalysts: Exposure to a significant amount of acid or even atmospheric carbon dioxide can completely neutralize a basic catalyst, especially if it's a heterogeneous catalyst with a finite number of basic sites.
Another possibility is a complete physical blockage of the catalyst's pores due to rapid fouling, preventing reactants from reaching the active sites.
Q4: How can I regenerate my deactivated catalyst for the synthesis of this compound?
The method for catalyst regeneration depends on the nature of the deactivation:
-
For Fouling/Coking: A common method is to burn off the carbonaceous deposits in a controlled manner by heating the catalyst in a stream of air or a mixture of an inert gas and oxygen. This process is often referred to as calcination.
-
For Poisoning: If the poison is reversibly adsorbed, washing the catalyst with an appropriate solvent might be sufficient. In some cases, a mild acid or base wash can remove the poisoning species. For severe poisoning, a more aggressive chemical treatment might be necessary, but this risks altering the catalyst's structure.
-
For Thermal Degradation: Sintering is generally irreversible. In such cases, the catalyst will likely need to be replaced.
Before attempting regeneration, it is crucial to identify the cause of deactivation.
Troubleshooting Guide
The following table summarizes common issues, their potential causes related to catalyst deactivation, and suggested troubleshooting steps for the synthesis of this compound.
| Observed Issue | Potential Cause of Deactivation | Troubleshooting & Diagnostic Steps | Proposed Solutions & Regeneration |
| Gradual decrease in reaction rate and yield | Fouling (Coking) | - Analyze the spent catalyst for carbon content (e.g., via TGA).- Check for the presence of polymeric byproducts in the reaction mixture. | - Regeneration: Controlled calcination to burn off coke.- Prevention: Optimize reaction conditions (temperature, reactant ratios) to minimize side reactions. |
| Poisoning by impurities | - Analyze reactants and solvent for potential poisons (e.g., water content for acid catalysts, acidic impurities for base catalysts). | - Regeneration: Wash the catalyst with a suitable solvent. For some poisons, a mild acid/base wash may be effective.- Prevention: Purify reactants and use dry, inert solvents. | |
| Change in product selectivity (more side products) | Partial catalyst deactivation leading to altered reaction pathways | - Characterize the product mixture to identify the nature of the side products.- This can provide clues about the altered catalytic activity. | - Attempt regeneration based on the suspected deactivation mechanism (fouling or poisoning).- If regeneration is unsuccessful, replace the catalyst. |
| Sudden and complete loss of activity | Severe Poisoning | - Review the experimental procedure for any recent changes in reactant sources or handling that could have introduced a potent poison. | - Identify and eliminate the source of the poison.- Catalyst replacement is often necessary in cases of severe poisoning. |
| Thermal Degradation (Sintering) | - Analyze the catalyst's physical properties (e.g., surface area via BET, particle size via TEM) and compare them to the fresh catalyst. | - Regeneration: Sintering is typically irreversible.- Prevention: Operate the reaction at the lowest effective temperature. |
Experimental Protocols
General Protocol for this compound Synthesis (Base-Catalyzed)
-
Catalyst Preparation: If using a solid base catalyst, ensure it is properly activated, typically by heating under vacuum to remove adsorbed water and CO2. For a homogeneous catalyst like sodium ethoxide, prepare it fresh by reacting sodium metal with absolute ethanol under an inert atmosphere.
-
Reaction Setup: Assemble a flame-dried reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: Charge the reaction vessel with the catalyst and a suitable solvent (e.g., dry diethyl ether or THF). Add acetone to the vessel. Place ethyl diethoxyacetate in the dropping funnel and add it dropwise to the stirred reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a mild acid (e.g., acetic acid or a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Key mechanisms of catalyst deactivation.
Technical Support Center: 1,1-Diethoxypentane-2,4-dione Reaction Work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving 1,1-diethoxypentane-2,4-dione. It is intended for researchers, scientists, and drug development professionals.
FAQs - General Questions
Q1: What are the basic chemical properties of this compound?
This compound is a chemical compound with the molecular formula C9H16O4 and a molecular weight of 188.224 g/mol .[1] It is also known as 1,1-diethoxyacetylacetone.[1] Key physical properties are summarized in the table below.
| Property | Value |
| Boiling Point | 283 °C |
| Flash Point | 121 °C |
| Density | 1.020 g/cm³ |
| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) |
Data sourced from LookChem[1]
Q2: What are the primary safety concerns when working with this compound and related pentane-2,4-dione compounds?
While specific safety data for this compound is limited, the related compound pentane-2,4-dione can cause skin and eye irritation.[2] Breathing its vapors may irritate the nose and throat.[2] High exposure can lead to more severe health effects, including impacts on the brain.[2] It is also a combustible liquid, and poisonous gases can be produced in a fire.[2] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should always be followed.
FAQs - Work-up & Purification Troubleshooting
Q1: I have a persistent emulsion during the aqueous work-up of my reaction mixture. How can I resolve this?
Emulsions are a common issue when combining organic and aqueous layers, especially if the reaction mixture contains surfactants or fine particulate matter.[3]
-
Solution 1: Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Solution 2: Change of Solvent: If the emulsion persists, try adding a small amount of a different organic solvent with a different polarity. For example, if you are using ethyl acetate, adding a small amount of diethyl ether might help.
-
Solution 3: Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion by coalescing the dispersed droplets.
-
Solution 4: Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
Q2: After adding an aqueous solution, a solid precipitate has formed at the interface of the organic and aqueous layers, making separation difficult. What should I do?
This is a common problem, often referred to as a "work-up nightmare".[3]
-
Solution 1: Add More Solvent: Try adding more of both the organic and aqueous solvents to dissolve the precipitate.
-
Solution 2: Filtration: If the precipitate is insoluble in both phases, you may need to filter the entire mixture. The layers can then be separated in the filtrate. Be sure to wash the collected solid with both the organic and aqueous solvents to recover any adsorbed product.
-
Solution 3: pH Adjustment: The precipitate may be an acid or base that has crashed out at a specific pH. Try adjusting the pH of the aqueous layer to see if the solid dissolves.
Q3: My product seems to be water-soluble, and I am getting low yields after extraction. How can I improve recovery?
If your product has some water solubility, it can be lost to the aqueous layer during extraction.[3][4]
-
Solution 1: Salting Out: Before extraction, add a significant amount of a salt like sodium chloride or ammonium sulfate to the aqueous layer. This will decrease the polarity of the aqueous phase and reduce the solubility of your organic product.
-
Solution 2: Continuous Liquid-Liquid Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.
-
Solution 3: Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with fresh portions of the organic solvent.
Q4: I have used a water-miscible solvent like THF or acetonitrile in my reaction. How should I approach the work-up?
Water-miscible solvents need to be removed before a standard aqueous work-up can be performed effectively.[5]
-
Solution 1: Evaporation: The most common method is to remove the bulk of the water-miscible solvent under reduced pressure using a rotary evaporator.[5] The resulting residue can then be redissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and subjected to a standard aqueous wash.
-
Solution 2: Dilution: In some cases, you can dilute the reaction mixture with a large volume of a water-immiscible organic solvent and then wash with water. However, this can sometimes lead to emulsions.[5]
Experimental Protocols
General Work-up Procedure for a Reaction Involving this compound
This is a generalized protocol and may need to be adapted based on the specific reaction conditions and the properties of the product.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature or 0 °C in an ice bath.
-
Slowly add a quenching agent. For example, if the reaction is basic, you might quench with a dilute acid like 1 M HCl. If it is acidic, a saturated solution of sodium bicarbonate can be used. Be cautious with bicarbonate as it can generate CO2 gas, leading to pressure buildup.[3]
-
-
Solvent Removal (if necessary):
-
If a water-miscible solvent like THF, acetonitrile, or DMF was used, remove it under reduced pressure.[5]
-
-
Liquid-Liquid Extraction:
-
Transfer the reaction mixture (or the residue after solvent removal, redissolved in an appropriate organic solvent like ethyl acetate or dichloromethane) to a separatory funnel.
-
Add an equal volume of deionized water and shake gently, venting frequently.
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with:
-
Dilute acid (e.g., 1 M HCl) to remove basic impurities.
-
Saturated aqueous sodium bicarbonate to remove acidic impurities.
-
Brine (saturated aqueous NaCl) to remove residual water and help break any emulsions.
-
-
-
Drying the Organic Layer:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing and not clumped together.
-
-
Solvent Removal and Product Isolation:
-
Filter the drying agent.
-
Rinse the drying agent with a small amount of fresh organic solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be further purified by techniques such as column chromatography, distillation, or recrystallization, depending on its properties.
-
Quantitative Data Summary
Table 1: Common Solvents for Extraction
| Solvent | Density (g/mL) | Properties |
| Diethyl ether | 0.713 | Highly volatile, flammable. Good for less polar compounds. |
| Ethyl acetate | 0.902 | Good general-purpose solvent, less volatile than ether. |
| Dichloromethane (DCM) | 1.33 | Denser than water, which can be convenient for separation.[4] |
| Hexanes | ~0.66 | Good for nonpolar compounds. |
Table 2: Typical Aqueous Solutions for Work-up Washes
| Solution | Purpose |
| Deionized Water | To remove water-soluble impurities. |
| 1 M HCl | To remove basic impurities (e.g., amines). |
| Saturated NaHCO₃ | To neutralize and remove acidic impurities. |
| Saturated NH₄Cl | A mild acid wash, often used to quench reactions with metal hydrides. |
| Saturated NaCl (Brine) | To reduce the solubility of organic compounds in the aqueous layer and help break emulsions. |
Visual Guides
Caption: Troubleshooting workflow for common work-up issues.
Caption: General experimental workflow for reaction work-up.
References
Validation & Comparative
A Comparative Guide to 1,1-Diethoxypentane-2,4-dione and Acetylacetone for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel molecules. This guide provides a comprehensive comparison of 1,1-Diethoxypentane-2,4-dione and its parent compound, acetylacetone. While acetylacetone is a widely utilized and well-documented reagent, its derivative, this compound, represents a more specialized tool with distinct reactivity. This comparison aims to elucidate the key differences in their chemical properties, reactivity, and potential applications, thereby empowering researchers to make informed decisions in their synthetic strategies.
Executive Summary
Acetylacetone (also known as 2,4-pentanedione) is a versatile β-diketone renowned for its ability to form stable metal complexes and to serve as a precursor for a wide array of heterocyclic compounds.[1][2] Its reactivity is characterized by the acidic nature of the central methylene protons and the presence of two electrophilic carbonyl carbons. In contrast, this compound is the diethyl acetal of acetylacetone. The presence of the acetal functionality at one of the carbonyl groups significantly alters its chemical behavior. This modification masks one of the electrophilic sites, offering a strategic advantage in multi-step syntheses where selective reaction at one carbonyl is desired. However, detailed experimental data and scholarly publications on the synthesis and reactivity of this compound are notably scarce, limiting a direct quantitative comparison. This guide, therefore, provides a theoretical and practical comparison based on the established chemistry of β-diketones and acetals.
Chemical and Physical Properties
A summary of the key physical and chemical properties of both compounds is presented in Table 1. Acetylacetone is a colorless liquid with a characteristic odor, while this compound is also a liquid, with a significantly higher boiling point and molecular weight due to the addition of the two ethoxy groups.
| Property | This compound | Acetylacetone |
| CAS Number | 124237-06-5 | 123-54-6 |
| Molecular Formula | C₉H₁₆O₄ | C₅H₈O₂ |
| Molecular Weight | 188.22 g/mol [3] | 100.12 g/mol [2] |
| Boiling Point | 283 °C[3] | 140 °C[2] |
| Density | 1.020 g/cm³[3] | 0.975 g/mL[2] |
| Appearance | Liquid | Colorless liquid[2] |
| Solubility | Soluble in organic solvents | Soluble in water and organic solvents[2] |
Reactivity and Synthetic Applications
The primary difference in reactivity stems from the presence of the acetal group in this compound, which acts as a protecting group for one of the carbonyl functionalities.[4] This protection renders the C1 carbonyl carbon unreactive towards nucleophiles under neutral or basic conditions.
Acetylacetone: A Versatile Precursor
Acetylacetone is a cornerstone in the synthesis of various heterocyclic systems due to its two reactive carbonyl groups and the acidic α-protons.[2]
-
Synthesis of Pyrazoles: Reacts with hydrazine derivatives to yield substituted pyrazoles.[5][6][7]
-
Synthesis of Pyrimidines: Condensation with ureas, thioureas, or amidines affords pyrimidine derivatives.[8][9][10]
-
Metal Complexation: The enolate form of acetylacetone acts as a bidentate ligand, forming stable complexes with a wide range of metal ions. These metal acetylacetonates find applications as catalysts and in materials science.
This compound: A Tool for Selective Synthesis
-
Selective Carbonyl Reactions: The free ketone at C4 can undergo reactions typical of ketones, such as condensation with amines or hydrazines, while the C2 position remains protected.
-
Deprotection to Reveal the Diketone: The acetal can be hydrolyzed under acidic conditions to regenerate the 1,3-diketone functionality, allowing for subsequent reactions at both carbonyls.[11]
The logical workflow for utilizing this compound in a selective synthesis is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylacetone - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. bu.edu.eg [bu.edu.eg]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Head-to-Head Battle of β-Dicarbonyls: Unveiling the Synthetic Advantages of 1,1-Diethoxypentane-2,4-dione
For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the choice of building blocks is paramount to achieving desired outcomes with precision and efficiency. This guide provides a comprehensive comparison of 1,1-diethoxypentane-2,4-dione and its parent compound, acetylacetone, in the synthesis of key heterocyclic scaffolds. Through an examination of experimental data and reaction mechanisms, we highlight the distinct advantages offered by the acetal-protected derivative in controlling regioselectivity and streamlining synthetic pathways.
Introduction: A Tale of Two Diketones
Acetylacetone (pentane-2,4-dione) is a widely utilized and cost-effective 1,3-dicarbonyl compound, serving as a versatile precursor in the synthesis of a vast array of heterocyclic systems, including pyrazoles and pyrimidines. However, its symmetrical nature can lead to a lack of regioselectivity when reacting with unsymmetrical nucleophiles, often resulting in mixtures of isomeric products that necessitate challenging and costly purification steps.
This compound, an acetylated derivative of acetylacetone, presents a strategic solution to this challenge. By masking one of the carbonyl groups as a diethyl acetal, this reagent introduces a crucial element of asymmetry. The acetal group is stable under neutral and basic conditions, allowing for selective reaction at the unprotected ketone. Subsequent acidic workup can then deprotect the acetal, revealing the second carbonyl functionality for further transformations if required. This inherent control over reactivity is the cornerstone of its advantages in targeted synthesis.
Comparative Analysis: Regioselectivity in Pyrazole Synthesis
The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, serves as an excellent case study to illustrate the regioselective advantage of this compound.
When acetylacetone reacts with a substituted hydrazine, such as methylhydrazine, two regioisomeric pyrazoles can be formed due to the comparable reactivity of the two carbonyl groups. This often results in a mixture that is difficult to separate.
In contrast, the use of this compound allows for a highly regioselective synthesis. The unprotected ketone at the 4-position reacts preferentially with the hydrazine, leading to the formation of a single, predictable pyrazole isomer.
Logical Relationship: Regioselectivity in Knorr Pyrazole Synthesis
Caption: A diagram illustrating the divergent outcomes of the Knorr pyrazole synthesis.
Performance Data: A Quantitative Comparison
While direct, side-by-side comparative studies with extensive quantitative data are not abundantly available in the published literature, the principle of acetal protection strongly supports the expectation of higher yields of the desired regioisomer when using this compound compared to acetylacetone in reactions where regioselectivity is a concern.
| Reagent | Reaction | Expected Outcome | Advantage |
| Acetylacetone | Knorr Pyrazole Synthesis with substituted hydrazine | Mixture of regioisomers | Lower cost |
| This compound | Knorr Pyrazole Synthesis with substituted hydrazine | Predominantly a single regioisomer | High regioselectivity, simplified purification, potentially higher yield of the desired product |
| Acetylacetone | Biginelli Reaction | Potential for side reactions or lower yields | Lower cost |
| This compound | Biginelli Reaction | Cleaner reaction profile, potentially higher yields of the desired dihydropyrimidinone | Controlled reactivity |
Experimental Protocols
General Protocol for Regioselective Pyrazole Synthesis using this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine)
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, if needed)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the substituted hydrazine (1.0-1.2 eq) to the solution. If using a hydrazine salt, an appropriate base should be added to liberate the free hydrazine.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole.
Experimental Workflow: Pyrazole Synthesis
Caption: A step-by-step workflow for the synthesis of pyrazoles.
Application in Pyrimidine Synthesis: The Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester (or a similar 1,3-dicarbonyl compound), and urea or thiourea. While acetylacetone can be used, its high reactivity can sometimes lead to side reactions. The use of this compound, with its protected carbonyl group, can offer a cleaner reaction profile by mitigating these side reactions, potentially leading to higher yields of the desired product. The acetal group remains intact under the typically acidic conditions of the Biginelli reaction, with the condensation occurring at the free ketone.
Conclusion: A Strategic Choice for Precision Synthesis
In the synthesis of complex heterocyclic molecules, control and predictability are key. While acetylacetone remains a valuable and economical reagent, this compound emerges as a superior alternative when regioselectivity is a critical consideration. The strategic protection of one carbonyl group as an acetal allows for precise control over the reaction pathway, leading to the formation of single isomers and simplifying downstream purification processes. For researchers and professionals in drug development, where the synthesis of specific, well-defined molecular architectures is essential, the advantages offered by this compound make it an invaluable tool in the synthetic chemist's arsenal.
A Comparative Guide to the Synthesis of Heterocycles from 1,1-Diethoxypentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of three key classes of heterocyclic compounds—pyrazoles, pyrimidines, and benzodiazepines—utilizing 1,1-diethoxypentane-2,4-dione as the primary starting material. As a protected form of pentane-2,4-dione (acetylacetone), this compound offers a versatile platform for the construction of these medicinally relevant scaffolds. This document outlines detailed experimental protocols, presents comparative quantitative data, and illustrates the reaction pathways.
Introduction
This compound serves as a valuable precursor in heterocyclic synthesis. Under acidic conditions, it is expected to readily hydrolyze to pentane-2,4-dione, which then undergoes classical condensation reactions with various nucleophiles. The core of these syntheses lies in the reaction of the β-dicarbonyl moiety of pentane-2,4-dione with binucleophilic reagents, leading to the formation of stable five-, six-, and seven-membered heterocyclic rings. This guide focuses on the reactions with hydrazine, urea, and o-phenylenediamine to yield 3,5-dimethylpyrazole, 2-hydroxy-4,6-dimethylpyrimidine, and 2,4-dimethyl-1,5-benzodiazepine, respectively.
Comparative Synthesis and Characterization
The synthesis of pyrazoles, pyrimidines, and benzodiazepines from pentane-2,4-dione proceeds via well-established condensation mechanisms. The choice of the binucleophilic reagent dictates the resulting heterocyclic system.
Figure 1: Overview of Heterocycle Synthesis
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the synthesis of the three heterocycles from pentane-2,4-dione.
| Heterocycle | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Pyrazole | 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 77-90%[1][2][3][4] | 106-108[4] |
| Pyrimidine | 2-Hydroxy-4,6-dimethylpyrimidine | C₆H₈N₂O | 124.14 | ~80%[5] | 265-270 (dec.)[5][6] |
| Benzodiazepine | 2,4-Dimethyl-1,5-benzodiazepine | C₁₁H₁₄N₂ | 174.24 | 70-92%[7] | 124-125[8] |
Spectroscopic Data Comparison
The following table provides a comparison of the key ¹H and ¹³C NMR spectroscopic data for the synthesized heterocycles.
| Heterocycle | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,5-Dimethylpyrazole | 2.25 (s, 6H, 2xCH₃), 5.90 (s, 1H, CH), NH proton is often broad or not observed. | 13.0 (CH₃), 106.4 (CH), 148.1 (C=N).[9] |
| 2-Hydroxy-4,6-dimethylpyrimidine | 2.15 (s, 6H, 2xCH₃), 5.65 (s, 1H, CH), NH/OH protons are typically broad. | 23.5 (CH₃), 108.0 (CH), 155.0 (C-OH), 163.0 (C=N). |
| 2,4-Dimethyl-1,5-benzodiazepine | 1.24 (s, 6H, 2xCH₃ at C2), 2.16 (s, 2H, CH₂), 2.22 (s, 3H, CH₃ at C4), 4.71 (s, 1H, NH), 6.79-6.93 (m, 4H, Ar-H).[8] | 29.4 (CH₃ at C4), 29.9 (CH₃ at C2), 45.2 (CH₂), 66.5 (C2), 121.0, 125.0, 126.8, 139.1, 139.3 (Ar-C), 170.7 (C=N).[8] |
Experimental Protocols
Detailed methodologies for the synthesis of each class of heterocycle are provided below. These protocols are based on the reaction of pentane-2,4-dione, which would be formed in situ from this compound under the acidic reaction conditions.
Synthesis of 3,5-Dimethylpyrazole
This synthesis involves the condensation of pentane-2,4-dione with hydrazine.
Figure 2: Synthesis of 3,5-Dimethylpyrazole
Materials:
-
Pentane-2,4-dione (1.0 eq)
-
Hydrazine hydrate (1.0 eq)[2] or Hydrazine sulfate (1.0 eq)[1]
-
Sodium hydroxide (if using hydrazine sulfate)[1]
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve hydrazine hydrate in ethanol and cool the solution in an ice bath.[2] Alternatively, dissolve hydrazine sulfate and sodium hydroxide in water and cool the solution.[1]
-
Slowly add pentane-2,4-dione dropwise to the cooled hydrazine solution with constant stirring, maintaining a low temperature.[2]
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours.[2]
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like n-hexane or by extraction with ether followed by evaporation of the solvent.[1][2]
Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine
This synthesis involves the condensation of pentane-2,4-dione with urea.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Method for preparing 3.5-dimethylpyrazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. scribd.com [scribd.com]
- 5. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scialert.net [scialert.net]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
Spectroscopic Analysis of Pyrazoles Synthesized from 1,3-Dicarbonyl Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the spectroscopic characteristics of pyrazoles synthesized from the reaction of 1,3-dicarbonyl compounds, such as the precursor 1,1-diethoxypentane-2,4-dione, with hydrazine derivatives. The data presented herein, supported by detailed experimental protocols, offers a foundational understanding for the characterization of these pharmaceutically significant heterocyclic compounds.
Pyrazoles and their derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities. Their synthesis is often achieved through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine. The resulting pyrazole's structure is then elucidated and confirmed using various spectroscopic techniques. This guide focuses on the key spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy that are characteristic of these synthesized pyrazoles.
Comparative Spectroscopic Data
The spectroscopic data for pyrazoles derived from 1,3-dicarbonyl compounds reveal distinct patterns that are invaluable for structural confirmation. Below is a summary of typical ¹H NMR, ¹³C NMR, and IR spectral data for pyrazoles synthesized from a generic 1,3-diketone and hydrazine hydrate.
| Spectroscopic Technique | Functional Group/Proton | **Typical Chemical Shift (δ) / Wavenumber (cm⁻¹) ** |
| ¹H NMR | Pyrazole ring -NH proton | δ 12.0-14.0 (broad singlet) |
| Pyrazole ring -CH proton | δ 5.9-6.7 (singlet) | |
| Methyl protons (-CH₃) at C3 and C5 | δ 2.2-2.6 (singlets) | |
| Aromatic protons (if present on substituent) | δ 6.9-8.2 (multiplet) | |
| ¹³C NMR | Pyrazole ring C3 and C5 | δ 140-150 |
| Pyrazole ring C4 | δ 100-110 | |
| Methyl carbons (-CH₃) | δ 10-15 | |
| IR Spectroscopy | -NH stretching vibration | 3100-3300 cm⁻¹ (broad) |
| C=N stretching vibration | 1580-1620 cm⁻¹ | |
| C=C stretching vibration (aromatic) | 1400-1500 cm⁻¹ |
Experimental Protocols
The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a well-established method in organic chemistry. The following is a generalized experimental protocol for the synthesis of 3,5-dimethylpyrazole from acetylacetone (the deprotected form of this compound) and hydrazine hydrate.
Synthesis of 3,5-Dimethylpyrazole:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for a specified period (typically 1-3 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3,5-dimethylpyrazole.
-
Characterization: The structure and purity of the synthesized pyrazole are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by comparing the obtained data with literature values.
Visualizing the Synthesis and Analysis Workflow
To further elucidate the process, the following diagrams illustrate the synthetic pathway and the analytical workflow for the characterization of the synthesized pyrazoles.
A Comparative Study on the Reactivity of β-Diketones in Cyclization Reactions for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of β-diketones in key cyclization reactions, focusing on the synthesis of pyrazoles and isoxazoles, two heterocyclic scaffolds of significant interest in medicinal chemistry. The information presented herein is supported by experimental data from peer-reviewed literature, offering insights into how the structure of the β-diketone and reaction conditions influence product yields and regioselectivity.
Introduction to β-Diketone Cyclizations
β-Diketones are versatile precursors in organic synthesis, readily undergoing cyclization reactions to form a variety of heterocyclic compounds. Their utility stems from the presence of two electrophilic carbonyl centers and an acidic α-carbon, which can be deprotonated to form a nucleophilic enolate. This dual reactivity allows for condensation reactions with dinucleophiles, such as hydrazines and hydroxylamine, to construct five-membered aromatic rings. The Knorr pyrazole synthesis and the synthesis of isoxazoles are classic examples of these transformations, widely employed in the development of new therapeutic agents.
Comparative Analysis of Pyrazole Synthesis (Knorr Synthesis)
The reaction of a β-diketone with a hydrazine derivative, known as the Knorr pyrazole synthesis, is a fundamental method for preparing substituted pyrazoles. When an unsymmetrical β-diketone is used, the reaction can potentially yield two regioisomers. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on the β-diketone, as well as the reaction conditions.
Quantitative Data on Pyrazole Synthesis
The following table summarizes the yields and regioselectivity observed in the synthesis of pyrazoles from various β-diketones under different catalytic and solvent conditions.
| β-Diketone (R1-CO-CH2-CO-R2) | Hydrazine | Catalyst/Solvent | Yield (%) | Regioisomeric Ratio (A:B) | Reference |
| Acetylacetone (CH3, CH3) | Hydrazine sulfate | 10% aq. NaOH | 77-81 | N/A (symmetrical) | --INVALID-LINK-- |
| Acetylacetone (CH3, CH3) | Hydrazine hydrate | Water, Acetic acid (cat.) | >90 | N/A (symmetrical) | CN100506798C |
| Benzoylacetone (Ph, CH3) | Phenylhydrazine | Acetic acid | High | Mixture | General Knowledge |
| Ethyl Benzoylacetate (Ph, OEt) | Hydrazine hydrate | 1-Propanol, Acetic acid (cat.) | High | N/A (pyrazalone) | --INVALID-LINK-- |
| 1,3-Diphenyl-1,3-propanedione (Ph, Ph) | Hydrazine | Ethanol | High | N/A (symmetrical) | General Knowledge |
Note: Regioisomer A corresponds to the pyrazole where the substituted nitrogen of the hydrazine is adjacent to the R1-substituted carbon, and Regioisomer B where it is adjacent to the R2-substituted carbon.
Reaction Mechanism: Knorr Pyrazole Synthesis
The mechanism of the Knorr pyrazole synthesis involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: General mechanism of the Knorr pyrazole synthesis.
Comparative Analysis of Isoxazole Synthesis
The reaction of β-diketones with hydroxylamine provides a direct route to 3,5-disubstituted isoxazoles. Similar to pyrazole synthesis, the use of unsymmetrical β-diketones can lead to the formation of regioisomeric products. The selectivity of this reaction is also dependent on the nature of the substituents and the reaction conditions.
Quantitative Data on Isoxazole Synthesis
The following table presents data on the synthesis of isoxazoles from different β-diketones, highlighting the yields and products formed.
| β-Diketone (R1-CO-CH2-CO-R2) | Reagent | Conditions | Yield (%) | Product(s) | Reference |
| 1,3-Diphenyl-1,3-propanedione (Ph, Ph) | Hydroxylamine hydrochloride | Ethanol, reflux | 99 | 3,5-Diphenylisoxazole | --INVALID-LINK-- |
| Substituted Dibenzoylmethanes | Hydroxylamine hydrochloride | Varies | Varies | Mixture of 3-aryl-5-phenylisoxazoles and 5-aryl-3-phenylisoxazoles | --INVALID-LINK-- |
| Chalcone derivatives (α,β-unsaturated ketones) | Hydroxylamine hydrochloride | KOH, Ethanol, reflux | 45-63 | 3,5-Disubstituted isoxazoles | --INVALID-LINK-- |
Reaction Mechanism: Isoxazole Synthesis from β-Diketones
The synthesis of isoxazoles from β-diketones and hydroxylamine proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration.
Caption: General mechanism of isoxazole synthesis from β-diketones.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of heterocycles from β-diketones.
Caption: A typical experimental workflow for heterocycle synthesis.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Sulfate[1]
-
Preparation of Hydrazine Solution: In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% aqueous sodium hydroxide.
-
Reaction Setup: Cool the flask in an ice bath until the temperature of the solution reaches 15°C.
-
Addition of β-Diketone: Add 50 g (0.50 mole) of acetylacetone dropwise to the stirred solution over 30 minutes, maintaining the temperature at approximately 15°C.
-
Reaction: Continue stirring the mixture at 15°C for an additional hour.
-
Work-up: Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts. Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether. Separate the layers and extract the aqueous layer with four 40-ml portions of ether.
-
Purification: Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by distillation. The resulting crystalline residue is 3,5-dimethylpyrazole.
-
Yield: The yield is typically between 37-39 g (77-81%).[1]
Protocol 2: Synthesis of 3,5-Diphenylisoxazole from 1,3-Diphenyl-1,3-propanedione and Hydroxylamine Hydrochloride
-
Reaction Setup: In a round-bottom flask, dissolve 1.12 g (5.0 mmol) of 1,3-diphenyl-1,3-propanedione in 20 mL of ethanol at room temperature.
-
Addition of Reagent: Add 396 mg (6.0 mmol, 1.2 eq.) of hydroxylamine hydrochloride to the solution.
-
Reaction: Heat the mixture to reflux and maintain for an extended period (e.g., overnight). Monitor the reaction by UPLC.
-
Work-up: After the reaction is complete, add 80 mL of water to the reaction mixture.
-
Purification: Filter the resulting precipitate to obtain 3,5-diphenylisoxazole as a pale red solid.
-
Yield: A yield of 1.09 g (99%) can be expected.
Conclusion
The cyclization of β-diketones with hydrazine and hydroxylamine remains a highly efficient and versatile strategy for the synthesis of pyrazoles and isoxazoles. The reactivity and regioselectivity of these transformations are intricately linked to the substitution pattern of the β-diketone and the specific reaction conditions employed. For instance, the use of fluorinated alcohols as solvents can significantly improve the regioselectivity in pyrazole synthesis. This guide provides a foundational understanding and practical protocols for researchers engaged in the synthesis of these important heterocyclic systems, enabling more informed decisions in the design and execution of synthetic routes for drug discovery and development.
References
A Comparative Guide to the Reaction Mechanisms of 1,1-Diethoxypentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reaction mechanisms of 1,1-diethoxypentane-2,4-dione, a β-dicarbonyl acetal, in two fundamental heterocyclic synthesis reactions: the Knorr Pyrazole Synthesis and the Biginelli Reaction. While direct experimental validation for this specific compound is not extensively available in published literature, its reactivity can be reliably inferred from the well-established mechanisms of analogous β-dicarbonyl compounds. This guide presents a comparison with the reactivity of a standard β-dicarbonyl compound, acetylacetone, supported by generalized experimental protocols and data presentation.
Introduction to the Reactivity of β-Dicarbonyl Compounds
β-Dicarbonyl compounds are versatile building blocks in organic synthesis, prized for the acidity of their α-protons and the susceptibility of their carbonyl groups to nucleophilic attack. These characteristics allow them to participate in a wide array of condensation reactions to form heterocyclic systems, which are prevalent in pharmaceuticals and other biologically active molecules. This compound, as an acetal derivative of a β-diketone, offers a protected carbonyl group which can be expected to be deprotected in situ under acidic reaction conditions, subsequently participating in classical condensation reactions.
I. Knorr Pyrazole Synthesis: A Comparative Perspective
The Knorr pyrazole synthesis is a cornerstone reaction for the formation of pyrazole rings, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4]
Reaction Mechanism Comparison
The reaction of a β-keto acetal, such as this compound, with hydrazines is expected to proceed in a stepwise manner to yield isomerically pure pyrazoles.[5] The key difference in the initial steps compared to a non-protected β-diketone like acetylacetone is the in-situ hydrolysis of the acetal to reveal the second carbonyl group necessary for cyclization.
Table 1: Comparison of Reaction Steps in Knorr Pyrazole Synthesis
| Step | Acetylacetone (Standard β-Diketone) | This compound (β-Dicarbonyl Acetal) |
| 1 | Initial condensation of hydrazine with one of the carbonyl groups to form a hydrazone intermediate. | Acid-catalyzed hydrolysis of the diethyl acetal to unmask the ketone functionality, forming the corresponding β-diketone. |
| 2 | Intramolecular attack of the terminal nitrogen of the hydrazine onto the second carbonyl group. | Condensation of the hydrazine with one of the carbonyl groups of the in-situ generated β-diketone to form a hydrazone. |
| 3 | Dehydration to form the aromatic pyrazole ring. | Intramolecular cyclization via attack of the terminal nitrogen of the hydrazine onto the remaining carbonyl group. |
| 4 | - | Dehydration to afford the final pyrazole product. |
Experimental Protocol: Generalized Knorr Pyrazole Synthesis
The following is a generalized experimental protocol for the synthesis of pyrazoles from 1,3-dicarbonyl compounds, adaptable for both acetylacetone and this compound.
-
Reaction Setup: A solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine: The hydrazine derivative (1 equivalent) is added to the solution. For reactions involving substituted hydrazines, the addition is often performed at room temperature or slightly below.
-
Catalyst: A catalytic amount of acid (e.g., hydrochloric acid, sulfuric acid) is added to facilitate both the acetal hydrolysis (in the case of this compound) and the condensation steps.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 1 to 4 hours, with the progress monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography.
Logical Workflow for Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr Pyrazole Synthesis.
II. Biginelli Reaction: A Comparative Perspective
The Biginelli reaction is a multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from a β-dicarbonyl compound, an aldehyde, and urea or thiourea.[6][7]
Reaction Mechanism Comparison
Similar to the Knorr synthesis, the participation of this compound in the Biginelli reaction is predicated on the initial acid-catalyzed hydrolysis of the acetal. Following this, the reaction would proceed through the established Biginelli mechanism.
Table 2: Comparison of Reaction Steps in the Biginelli Reaction
| Step | Acetylacetone (Standard β-Diketone) | This compound (β-Dicarbonyl Acetal) |
| 1 | Aldol condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. | Acid-catalyzed hydrolysis of the diethyl acetal to generate the β-diketone. |
| 2 | Nucleophilic addition of the enolate of acetylacetone to the N-acyliminium ion. | Formation of the N-acyliminium ion from the aldehyde and urea. |
| 3 | Intramolecular cyclization via attack of the urea nitrogen onto a carbonyl group of the diketone. | Addition of the enolate of the in-situ formed β-diketone to the iminium ion. |
| 4 | Dehydration to yield the dihydropyrimidinone. | Cyclization and subsequent dehydration to form the final product. |
Experimental Protocol: Generalized Biginelli Reaction
The following is a generalized experimental protocol for the Biginelli reaction.
-
Reaction Setup: A mixture of the β-dicarbonyl compound (1 equivalent), the aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) is prepared in a suitable solvent (e.g., ethanol, acetonitrile) in a round-bottom flask.
-
Catalyst Addition: A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂) is added to the mixture.
-
Reaction Conditions: The mixture is heated to reflux for several hours, typically monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is often poured into crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water and ethanol, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Signaling Pathway for the Biginelli Reaction
Caption: Key steps in the Biginelli reaction pathway.
Conclusion
The reaction mechanisms of this compound in classic heterocyclic syntheses are predicted to closely mirror those of standard β-dicarbonyl compounds, with the primary distinction being the initial acid-catalyzed deprotection of the acetal group. This understanding allows for the strategic use of such protected β-dicarbonyls in complex syntheses where controlled generation of the reactive dicarbonyl species is advantageous. Further experimental studies would be beneficial to fully validate these proposed mechanisms and explore the kinetic and thermodynamic profiles of these reactions.
References
- 1. Knorr Pyrazole Synthesis [drugfuture.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. name-reaction.com [name-reaction.com]
- 5. researchgate.net [researchgate.net]
- 6. Biginelli reaction: Significance and symbolism [wisdomlib.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Analysis of 1,1-Diethoxypentane-2,4-dione Products by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1,1-Diethoxypentane-2,4-dione. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity assessments of this compound. The guide details a primary reversed-phase HPLC (RP-HPLC) method, compares it with alternative analytical techniques, and provides supporting experimental protocols and data.
The purity of active pharmaceutical ingredients and key intermediates is a critical parameter in drug development and manufacturing. HPLC is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] For dicarbonyl compounds like this compound, several analytical approaches can be considered, each with its own advantages and limitations.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the nature of expected impurities, the required sensitivity, and the available instrumentation. Below is a comparison of three common methods for the purity analysis of dicarbonyl compounds.
| Feature | Direct RP-HPLC with UV Detection | HPLC with Pre-Column Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity differences between the analyte and impurities, with UV detection.[1] | Chemical reaction to attach a chromophore to the analyte and impurities, followed by HPLC separation and detection.[2] | Separation of volatile compounds in the gas phase based on boiling point and polarity, with detection by mass spectrometry. |
| Primary Use | Quantitative purity assessment, detection of non-volatile organic impurities. | Trace-level quantification, analysis of compounds with poor UV absorbance.[3] | Identification and quantification of volatile and semi-volatile impurities, structural confirmation.[4] |
| Advantages | Simple, direct method with minimal sample preparation; good for routine quality control. | Greatly enhanced sensitivity and selectivity; overcomes issues with non-UV active compounds.[5] | Provides structural information for impurity identification; excellent for residual solvent analysis. |
| Disadvantages | May have limited sensitivity for impurities with poor UV absorbance; not suitable for volatile impurities.[1] | Requires additional sample preparation steps (derivatization), which can introduce variability. | Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes. |
| Typical Impurities Detected | Starting materials, by-products, degradation products. | Similar to direct HPLC, but at lower concentrations. | Residual solvents, volatile by-products, degradation products. |
Experimental Data: Purity Analysis of this compound Batches
The following table summarizes hypothetical purity analysis data for three different batches of this compound using the primary RP-HPLC method detailed in this guide. The data demonstrates the method's ability to separate the main compound from potential impurities.
| Batch ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Identity | Purity (%) |
| DEP-001 | 3.45 | 12580 | 1.1 | Impurity A | 98.7 |
| 4.72 | 1125600 | 98.7 | This compound | ||
| 6.18 | 2350 | 0.2 | Impurity B | ||
| DEP-002 | 3.46 | 9870 | 0.9 | Impurity A | 99.0 |
| 4.71 | 1098900 | 99.0 | This compound | ||
| 6.20 | 1100 | 0.1 | Impurity B | ||
| DEP-003 | 3.44 | 15430 | 1.4 | Impurity A | 98.5 |
| 4.73 | 1089500 | 98.5 | This compound | ||
| 6.19 | 1650 | 0.1 | Impurity B |
Method Selection and Experimental Workflow Diagrams
The choice of analytical method is a critical first step in purity analysis. The following diagram illustrates a logical workflow for selecting the most appropriate technique.
Caption: Logical workflow for selecting an analytical method.
The diagram below outlines the standard experimental workflow for the purity analysis of this compound by the primary RP-HPLC method.
Caption: HPLC experimental workflow.
Detailed Experimental Protocols
Method 1: Direct RP-HPLC with UV Detection
This method is suitable for the routine purity assessment of this compound.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[1]
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard and test sample.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Accurately weigh and dissolve approximately 25 mg of the this compound sample in the diluent in a 25 mL volumetric flask to achieve a concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method 2: HPLC with Pre-Column Derivatization (DNPH)
This method is recommended for trace impurity analysis or when enhanced sensitivity is required. Dicarbonyl compounds can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form highly chromophoric hydrazones.[2]
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.
-
Derivatizing Reagent (DNPH Solution):
-
Dissolve 0.4 g of 2,4-dinitrophenylhydrazine in 2 mL of concentrated sulfuric acid. Add 3 mL of water, and then slowly add 10 mL of ethanol.
-
-
Sample Derivatization Protocol:
-
Dissolve a known amount of the this compound sample in ethanol.
-
Add an excess of the DNPH solution to the sample solution.
-
Allow the reaction to proceed for at least 1 hour at room temperature.
-
Dilute the reaction mixture with the mobile phase to a suitable concentration before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Gradient elution with Acetonitrile and Water.
-
Detection Wavelength: 365 nm[2]
-
Note: The specific gradient profile would need to be optimized.
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities, such as residual solvents, and for confirming the identity of the main component.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the sample solution into the GC-MS system.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid and convenient determination of α-dicarbonyl compounds via streamlined simultaneous derivatization and extraction coupled with liquid chromatography-fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of β-Diketone Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Crystallographic Parameters of Metal Acetylacetonate Complexes
The following table summarizes the crystallographic data for several common metal acetylacetonate complexes, offering a basis for comparison of their solid-state structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Bis(acetylacetonato)nickel(II) | [Ni(C₅H₇O₂)₂]₃ | Orthorhombic | - | - | - | - | - | - | - | - | [1] |
| Tris(acetylacetonato)cobalt(III) | Co(C₅H₇O₂)₃ | Monoclinic | P 2₁/c | 14.76 | 7.48 | 16.43 | 90 | 98.68 | 90 | 4 | |
| Bis(acetylacetonato)copper(II) | Cu(C₅H₇O₂)₂ | Monoclinic | - | 11.331 | 4.697 | 10.290 | 90 | 91.84 | 90 | - | [2] |
| Bis(acetylacetonato)oxovanadium(IV) | VO(C₅H₇O₂)₂ | - | - | - | - | - | - | - | - | - | [3][4] |
Note: Detailed unit cell parameters for some complexes, particularly the trimeric nickel complex and the vanadyl complex, are not consistently reported across general sources. The provided data is based on available literature.
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of representative metal acetylacetonate complexes are provided below. These protocols can be adapted for other β-diketone ligands with appropriate modifications.
Synthesis of Tris(acetylacetonato)cobalt(III) [Co(acac)₃]
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Acetylacetone (Hacac)
-
Hydrogen peroxide (H₂O₂)
-
Ethanol
-
Water
Procedure:
-
A mixture of cobalt(II) carbonate and acetylacetone is prepared.[5]
-
Hydrogen peroxide is added slowly to the reaction mixture. The reaction is exothermic and results in the oxidation of Co(II) to Co(III).[5]
-
The reaction is typically carried out in a solvent such as water or ethanol.
-
The crude product precipitates from the solution and is collected by filtration.
-
Recrystallization from a suitable organic solvent, such as toluene or ethanol, yields dark green crystals of Co(acac)₃.[5]
Synthesis of Bis(acetylacetonato)nickel(II) [Ni(acac)₂]
Materials:
-
Nickel(II) salt (e.g., NiCl₂·6H₂O or nickel nitrate)
-
Acetylacetone (Hacac)
-
A weak base (e.g., sodium acetate)
-
Water
-
Toluene (for dehydration)
Procedure:
-
An aqueous solution of a nickel(II) salt is treated with acetylacetone in the presence of a weak base like sodium acetate. This initially forms the dihydrate complex, Ni(acac)₂(H₂O)₂.[1][6]
-
To obtain the anhydrous form, the dihydrate is subjected to azeotropic distillation using a Dean-Stark trap with a solvent like toluene. This removes the coordinated water molecules.[6]
-
Alternatively, the dihydrate can be heated under vacuum to yield the anhydrous emerald-green crystals of [Ni(acac)₂]₃.[1]
-
Slow evaporation of the solvent from a concentrated solution can be used to grow single crystals suitable for X-ray diffraction.
Synthesis of Bis(acetylacetonato)copper(II) [Cu(acac)₂]
Materials:
-
Copper(II) salt (e.g., CuSO₄·5H₂O or CuCl₂)
-
Acetylacetone (Hacac)
-
Base (e.g., sodium hydroxide or sodium acetate)
-
Methanol/Water mixture
Procedure:
-
A copper(II) salt is dissolved in a water or a methanol/water mixture.[7]
-
Acetylacetone is added to the solution, followed by the slow addition of a base to deprotonate the acetylacetone.[7]
-
A bright blue precipitate of Cu(acac)₂ forms immediately.[7]
-
The precipitate is collected by filtration, washed with water, and can be recrystallized from a suitable organic solvent to obtain single crystals.
Synthesis of Bis(acetylacetonato)oxovanadium(IV) [VO(acac)₂]
Materials:
-
Vanadyl sulfate (VOSO₄) or Vanadium pentoxide (V₂O₅)
-
Acetylacetone (Hacac)
-
Water or an organic solvent
Procedure:
-
The complex is commonly prepared by the reaction of vanadyl sulfate with acetylacetone.[4]
-
Alternatively, a redox reaction starting from vanadium pentoxide can be employed, where some of the acetylacetone is oxidized.[4]
-
The reaction mixture is typically heated to facilitate the complex formation.
-
The resulting blue-green solid is filtered and can be purified by recrystallization from a polar organic solvent.[4]
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and characterization of β-diketone metal complexes and the fundamental coordination chemistry involved.
Caption: General workflow for the synthesis and characterization of β-diketone metal complexes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Vanadyl Acetylacetonate: A Versatile Coordination Compound in Chemistry_Chemicalbook [chemicalbook.com]
- 4. Vanadyl acetylacetonate - Wikipedia [en.wikipedia.org]
- 5. Tris(acetylacetonato)cobalt(III) - Wikipedia [en.wikipedia.org]
- 6. Nickel(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]
- 7. Copper(II) acetylacetonate - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Substituted Heterocycles: Evaluating Common 1,3-Dicarbonyl Precursors
In the synthesis of substituted heterocycles, a cornerstone of medicinal chemistry and drug development, the choice of starting materials is paramount to the efficiency, yield, and overall success of the reaction. This guide provides a comparative analysis of two widely utilized 1,3-dicarbonyl compounds, pentane-2,4-dione (acetylacetone) and ethyl acetoacetate, in the synthesis of pyrazoles and pyrimidines. While the specific reagent 1,1-diethoxypentane-2,4-dione was initially considered, a thorough review of the scientific literature did not yield sufficient experimental data for its use in heterocyclic synthesis. Consequently, this guide focuses on its unprotected analogue, acetylacetone, and the related β-ketoester, ethyl acetoacetate, providing researchers, scientists, and drug development professionals with a practical comparison of these common precursors.
The following sections present a detailed comparison of these reagents through quantitative data, experimental protocols, and visual representations of reaction pathways.
Quantitative Data Comparison
The efficacy of acetylacetone and ethyl acetoacetate in the synthesis of substituted pyrazoles and pyrimidines is summarized in the tables below. The data highlights variations in yields and reaction conditions based on the chosen 1,3-dicarbonyl compound and the nucleophilic reagent.
Table 1: Synthesis of Substituted Pyrazoles
| 1,3-Dicarbonyl Compound | Nucleophile | Product | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Acetylacetone | Hydrazine Hydrate | 3,5-Dimethylpyrazole | Water | 40°C | 74.99 | [1] |
| Acetylacetone | Semicarbazide | 5-Hydroxy-3,5-dimethyl-2-pyrazoline | Not specified | Not specified | up to 70 | [2] |
| Acetylacetone | Substituted Phenyl Hydrazine Hydrochloride | Substituted 1-phenyl-3,5-dimethylpyrazoles | Glycerol-Water (1:1) | 90°C, 3-4 h | Not specified | [3] |
| Ethyl Acetoacetate | Hydrazine Hydrate | 3-Methyl-1H-pyrazol-5(4H)-one | Ethanol | Reflux | Not specified |
Table 2: Synthesis of Substituted Pyrimidines
| 1,3-Dicarbonyl Compound | Nucleophiles | Product | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Ethyl Acetoacetate | Aromatic Aldehyde, Urea | 5-Ethoxycarbonyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Methanol, Ammonium Chloride | Reflux, 30 min | Not specified | [4] |
| Ethyl Acetoacetate | Aromatic Aldehyde, Urea | Substituted 3,4-Dihydropyrimidines | Ethanol, HCl, FeCl₃·6H₂O | Reflux | 55-90 | [5] |
| Ethyl Acetoacetate | Benzaldehyde, Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Methanol, HCl | Reflux, 3 h | Not specified | [6] |
| Ethyl Acetoacetate | Benzaldehyde, Thiourea | Ethyl 4-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Acetylacetone/Ethanol, Trifluoroacetic acid | 65-70°C | Not specified | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative pyrazole and pyrimidine are provided below.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone [1]
-
Reaction Setup: In a 100 mL round-bottom flask, add 10 mL of acetylacetone and 50 mL of water.
-
Heating: Heat the reaction mixture to 40°C.
-
Addition of Hydrazine: Slowly add an excess of hydrazine hydrate to the heated mixture.
-
Reaction: Continue heating and stirring the reaction mixture. The product will begin to precipitate as a crystalline solid.
-
Isolation: After the reaction is complete, cool the mixture and collect the solid product by filtration.
-
Purification: Wash the collected solid with cold water and dry. The melting point of the purified 3,5-dimethylpyrazole is 106-108°C.
Protocol 2: Synthesis of 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one from Ethyl Acetoacetate (Biginelli Reaction) [4]
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1 mmol), and a catalytic amount of ammonium chloride.
-
Solvent Addition: Add 30 mL of methanol to the reaction mixture.
-
Reaction: Reflux the mixture at 60°C for 30 minutes. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold methanol, and dry. Recrystallization from ethanol can be performed for further purification.
Reaction Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis of a substituted pyrazole and a dihydropyrimidine.
Caption: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone.
Caption: The Biginelli Reaction for Dihydropyrimidine Synthesis.
References
A Comparative Guide to Synthetic Precursors: Benchmarking 1,1-Diethoxypentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of heterocyclic compounds, particularly pyrazoles and pyrimidines which form the backbone of many pharmaceuticals, the choice of the starting dicarbonyl precursor is a critical determinant of reaction efficiency, yield, and regioselectivity. This guide provides an objective comparison of 1,1-diethoxypentane-2,4-dione against other common synthetic precursors, supported by experimental data, to inform the selection of the most suitable building blocks for your research and development endeavors.
I. Performance Comparison in Pyrazole Synthesis
The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a cornerstone of heterocyclic chemistry. The performance of this compound is benchmarked here against the most common precursor, acetylacetone (pentane-2,4-dione), for the synthesis of 3,5-dimethylpyrazole.
Table 1: Comparison of Precursors for the Synthesis of 3,5-Dimethylpyrazole
| Precursor | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Hydrazine hydrate, Acetic acid | Water | 3 hours | >90 | [1] |
| Acetylacetone | Hydrazine sulfate, NaOH | Water/Ether | 1.5 hours | 77-81 | [2] |
| Acetylacetone | Hydrazine hydrate | Ethanol | 1 hour (reflux) | Not specified | [3] |
| Acetylacetone | Hydrazine hydrate | Water | 2 hours | 95 | [4] |
Key Observations:
-
Yield: While acetylacetone provides respectable yields (77-95%), a patent for the synthesis of 3,5-dimethylpyrazole using a reactant described as "methyl ethyl diketone" (likely a typo for acetylacetone) with hydrazine hydrate in water with an acid catalyst reports a yield of over 90%, suggesting the potential for high efficiency under optimized conditions.[1]
-
Reaction Conditions: The synthesis using this compound is reported to proceed in an aqueous medium with an acid catalyst, which can be advantageous from an environmental and cost perspective.[1] Reactions with acetylacetone are well-established in both aqueous and alcoholic media.[2][3][4]
II. Performance Comparison in Pyrimidine Synthesis
The Pinner synthesis and its variations are common methods for pyrimidine synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or thiourea. While direct comparative data for this compound is limited in the readily available literature, we can infer its potential performance based on the reactivity of similar β-dicarbonyl compounds.
Table 2: General Comparison of β-Dicarbonyl Precursors in Pyrimidine Synthesis
| Precursor Class | Common Reagents | Typical Reaction | Key Considerations |
| β-Diketones (e.g., Acetylacetone) | Urea, Thiourea, Guanidine | Biginelli or Pinner Synthesis | Generally good yields, potential for side reactions. |
| β-Ketoesters (e.g., Ethyl acetoacetate) | Urea, Thiourea, Guanidine | Biginelli Reaction | Widely used, often provides good yields and functional group tolerance. |
| 1,1-Dialkoxy-β-dicarbonyls (e.g., this compound) | Urea, Thiourea, Guanidine | Pinner-type Synthesis | The protected carbonyl group could offer advantages in terms of regioselectivity and preventing self-condensation, though this requires experimental validation. |
Note: The lack of direct comparative studies for this compound in pyrimidine synthesis highlights an area for potential research and optimization.
III. Experimental Protocols
Synthesis of 3,5-Dimethylpyrazole from Acetylacetone
This protocol is adapted from a well-established procedure with a reported yield of 77-81%.[2]
Materials:
-
Hydrazine sulfate (0.50 mole)
-
10% Sodium hydroxide solution (400 ml)
-
Acetylacetone (0.50 mole, 50 g)
-
Ether
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate
Procedure:
-
Dissolve hydrazine sulfate in 10% sodium hydroxide solution in a 1-liter round-bottomed flask equipped with a stirrer and thermometer.
-
Cool the flask in an ice bath until the temperature reaches 15°C.
-
Add acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Stir the mixture for an additional hour at 15°C.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with 125 ml of ether.
-
Separate the layers and extract the aqueous layer with four additional 40 ml portions of ether.
-
Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation. The resulting crystalline residue is 3,5-dimethylpyrazole.
-
Dry the product under reduced pressure to obtain a yield of 37-39 g (77-81%).
IV. Signaling Pathways and Experimental Workflows
Knorr Pyrazole Synthesis Workflow
The following diagram illustrates the general workflow for the Knorr pyrazole synthesis, highlighting the key steps from reactants to the final purified product.
Caption: General workflow of the Knorr pyrazole synthesis.
Regioselectivity in Pyrazole Synthesis
When using an unsymmetrical 1,3-dicarbonyl precursor like this compound with a substituted hydrazine, two regioisomeric pyrazoles can be formed. The diethoxy group at the C1 position introduces asymmetry, potentially leading to the formation of either a 3-ethoxy-5-methyl or a 5-ethoxy-3-methyl pyrazole derivative (after hydrolysis of the acetal). The regiochemical outcome is influenced by both steric and electronic factors of the reactants and the reaction conditions.
Caption: Regioselectivity in pyrazole synthesis.
V. Conclusion
This compound presents itself as a viable and potentially high-yielding precursor for pyrazole synthesis, offering an alternative to the commonly used acetylacetone. Its protected carbonyl functionality may provide advantages in controlling regioselectivity in reactions with unsymmetrical hydrazines, a critical aspect in the synthesis of targeted pharmaceutical compounds. However, a clear gap exists in the literature regarding direct, quantitative comparisons of its performance against other β-dicarbonyl compounds in both pyrazole and pyrimidine synthesis under identical conditions. Further experimental investigation is warranted to fully elucidate its benefits and optimal reaction protocols, thereby expanding the synthetic chemist's toolkit for the efficient construction of vital heterocyclic scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1,1-Diethoxypentane-2,4-dione: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 1,1-Diethoxypentane-2,4-dione is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical responsibly. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Hazard Profile and Safety Summary
Before handling this compound, it is imperative to be aware of its hazard classifications. This information directly informs the necessary precautions for its disposal.
| Hazard Classification | Description |
| Flammable liquids | Category 3[1] |
| Acute toxicity (Oral) | Category 4, Harmful if swallowed[1] |
| Acute toxicity (Inhalation) | Category 3, Toxic if inhaled[1] |
| Acute toxicity (Dermal) | Category 3, Toxic in contact with skin[1] |
| Short-term (acute) aquatic hazard | Category 3, Harmful to aquatic life[1] |
This data is summarized from the Sigma-Aldrich Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be carried out in a designated and well-ventilated area, such as a fume hood.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., nitrile rubber), and eye/face protection.[1]
2. Spill Management and Containment:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
For small spills, carefully absorb the chemical with an inert, liquid-absorbent material such as Chemizorb®, sand, or vermiculite.[1] Do not use combustible materials like paper towels to absorb the chemical.
-
Use only non-sparking tools to handle the absorbent material and the spilled chemical to prevent ignition.[1][2]
3. Waste Collection:
-
Place the absorbent material contaminated with this compound into a suitable, labeled, and sealable container for chemical waste.
-
Ensure the container is properly grounded to prevent static discharge.[1][2]
4. Labeling and Storage of Waste:
-
Clearly label the waste container with the chemical name ("Waste this compound") and appropriate hazard symbols (flammable, toxic).
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1][2]
5. Final Disposal:
-
Arrange for the disposal of the chemical waste through an approved and licensed waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for proper handling and disposal.
-
Do not dispose of this compound down the drain or in general waste, as it is harmful to aquatic life.[1]
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
